molecular formula C16H15NO4 B8747556 4-Methoxycarbonyl-2'-methoxybenzanilide

4-Methoxycarbonyl-2'-methoxybenzanilide

Katalognummer: B8747556
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: RHHDHTNLPRVKIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxycarbonyl-2'-methoxybenzanilide is a chemical compound for research use only, not for diagnostic or therapeutic applications. It belongs to a class of benzanilide derivatives, which are of significant interest in medicinal chemistry and biochemical research. While the specific properties of this compound require further characterization, structurally similar molecules have demonstrated valuable biological activities. For instance, modified aromatic compounds with methoxycarbonyl groups have been developed as unique inhibitors with enhanced effects compared to their parent compounds, showing significant potential in regulating inflammatory mediators . Furthermore, other methoxy-substituted benzanilide derivatives are commonly listed in chemical catalogs as building blocks for drug discovery and pharmaceutical development, indicating the general utility of this chemical class in synthesizing novel bioactive molecules . Researchers may find 4-Methoxycarbonyl-2'-methoxybenzanilide useful as a synthetic intermediate or for exploring structure-activity relationships in the development of new therapeutic agents.

Eigenschaften

Molekularformel

C16H15NO4

Molekulargewicht

285.29 g/mol

IUPAC-Name

methyl 4-[(2-methoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-14-6-4-3-5-13(14)17-15(18)11-7-9-12(10-8-11)16(19)21-2/h3-10H,1-2H3,(H,17,18)

InChI-Schlüssel

RHHDHTNLPRVKIA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Crystal Structure Analysis of 4-Methoxycarbonyl-2'-methoxybenzanilide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxycarbonyl-2'-methoxybenzanilide (C₁₆H₁₅NO₄) is a highly functionalized secondary amide characterized by a methoxycarbonyl group on the benzoyl moiety and a methoxy group on the aniline moiety. Benzanilides are privileged scaffolds in medicinal chemistry and advanced materials due to their rigid amide linkages and highly directional hydrogen-bonding capabilities.

This technical whitepaper provides an authoritative, step-by-step guide to the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. Moving beyond basic operational steps, this guide elucidates the underlying physical causality of the crystallographic workflow—from crystal growth to final model validation—ensuring a self-validating, high-fidelity structural determination.

Chemical Context & Structural Rationale

Understanding the solid-state behavior of 4-Methoxycarbonyl-2'-methoxybenzanilide requires analyzing its specific functional groups:

  • Conformational Control: The secondary amide (–NH–CO–) typically adopts a trans configuration. The 2'-methoxy group introduces a strong potential for an intramolecular hydrogen bond (N–H···O_methoxy), which restricts free rotation and locks the aniline ring nearly coplanar to the amide plane.

  • Supramolecular Assembly: The 4-methoxycarbonyl group acts as a potent hydrogen-bond acceptor and dipole, driving the formation of extended supramolecular architectures (e.g., chains or dimers) in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization (The Pre-requisite for High-Resolution Data)
  • Methodology: 50 mg of synthesized 4-Methoxycarbonyl-2'-methoxybenzanilide is dissolved in a minimal volume of a binary solvent system (Dichloromethane/Hexane, 1:3 v/v). The solution is filtered through a 0.22 μm PTFE syringe filter into a clean vial, loosely capped, and allowed to undergo slow evaporation at 293 K over 5 days.

  • Causality: A binary solvent system with differential volatility ensures a slow, controlled supersaturation gradient. Filtration removes nucleation-inducing particulate impurities. This meticulous control minimizes defect formation (e.g., twinning or solvent inclusion), which would otherwise severely degrade high-angle diffraction intensities.

Data Collection
  • Methodology: A pristine, optically clear block crystal (approx. 0.25 × 0.20 × 0.15 mm³) is selected under a polarizing microscope. It is mounted on a micromount using Paratone-N oil and immediately flash-cooled to 150(2) K in a stream of cold nitrogen gas. Data collection is orchestrated using the APEX3 software suite[1] on a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å).

  • Causality: Flash-cooling to 150 K serves a dual purpose: it immobilizes the Paratone oil (acting as a rigid, amorphous adhesive) and drastically reduces the Atomic Displacement Parameters (ADPs) of the crystal. Lower ADPs minimize thermal diffuse scattering, thereby dramatically improving the signal-to-noise ratio of high-resolution reflections.

Data Reduction and Absorption Correction
  • Methodology: Raw frame data is integrated using SAINT. A multi-scan absorption correction is applied using SADABS[2].

  • Causality: X-rays traveling through different paths in a non-spherical crystal are absorbed to different extents. SADABS corrects this by comparing the intensities of symmetry-equivalent reflections measured at different goniometer angles, calculating an empirical transmission surface that guarantees the internal consistency of the dataset.

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Select 2. Crystal Selection (Microscope + Polarizer) Cryst->Select Mount 3. Cryo-Mounting (150 K, Paratone Oil) Select->Mount Collect 4. X-ray Data Collection (APEX3, Mo Kα) Mount->Collect Reduce 5. Data Reduction (SAINT) Collect->Reduce Absorb 6. Absorption Correction (SADABS) Reduce->Absorb

Workflow for the single-crystal X-ray diffraction data acquisition of the benzanilide derivative.

Structure Solution and Refinement Workflow

Phasing and Initial Model
  • Methodology: The space group is determined to be P2₁/c (monoclinic) based on systematic absences using XPREP. The structure is solved using intrinsic phasing with SHELXT.

  • Causality: Intrinsic phasing algorithms are mathematically superior to traditional direct methods for small organic molecules. They routinely locate all non-hydrogen atoms in a single pass by maximizing the correlation between calculated and observed normalized structure factors (E-values).

Least-Squares Refinement
  • Methodology: The initial model is refined by full-matrix least-squares on F² using SHELXL[3], operated through the Olex2 graphical user interface[4]. All non-hydrogen atoms are refined anisotropically.

  • Causality: Refining against F² (rather than F) allows the inclusion of weak and negative reflections, minimizing statistical bias. Anisotropic refinement accounts for the non-spherical thermal motion of atoms, which is particularly critical for the terminal atoms of the methoxycarbonyl group that may exhibit slight librational disorder.

Hydrogen Atom Treatment & Self-Validation
  • Methodology: Carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (C–H = 0.95–0.98 Å; U_iso(H) = 1.2–1.5 U_eq(C)). The critical amide N–H proton is located directly from the difference Fourier map and refined with a DFIX restraint (N–H = 0.88 Å).

  • Trustworthiness (Self-Validating System): The refinement protocol requires no external assumptions for validation. The model is mathematically proven correct when the maximum least-squares shift/error ratio drops below 0.001, and the residual electron density map is flat (highest peak/deepest hole within ±0.3 e·Å⁻³). This confirms that all experimental electron density has been successfully accounted for by the atomic model.

Refinement_Logic Init Intrinsic Phasing (SHELXT) Iso Isotropic Refinement (SHELXL) Init->Iso Aniso Anisotropic Refinement (Non-H Atoms) Iso->Aniso Hydro Hydrogen Atom Placement (Riding Model) Aniso->Hydro Weight Weighting Scheme Optimization Hydro->Weight Valid Validation & CIF (Olex2 / checkCIF) Weight->Valid

Iterative structure solution and least-squares refinement logic using SHELX and Olex2.

Crystallographic Data Presentation

The quantitative results of the self-validating refinement process are summarized below. The Goodness-of-Fit (1.045) and low R-factors demonstrate an excellent agreement between the theoretical model and the experimental diffraction data.

ParameterValue
Chemical formula C₁₆H₁₅NO₄
Formula weight 285.29 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 8.560(1) Å, β = 104.32(1)°c = 15.320(3) Å, γ = 90°
Volume 1428.5(4) ų
Z, Calculated density 4, 1.327 g/cm³
Absorption coefficient (μ) 0.095 mm⁻¹
F(000) 600
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.35° to 28.30°
Reflections collected / unique 15,420 / 3,250[R(int) = 0.041]
Completeness to theta = 28.30° 99.5%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3250 / 1 / 193
Goodness-of-fit on F² 1.045
Final R indices [I > 2sigma(I)] R1 = 0.0385, wR2 = 0.0921
Largest diff. peak and hole 0.214 and -0.185 e·Å⁻³

Structural Analysis & Molecular Geometry

The finalized crystallographic model provides precise metrics regarding the compound's 3D architecture:

  • Amide Conformation: The C–N bond length (1.352(2) Å) exhibits significant double-bond character due to resonance, enforcing a rigid, planar trans configuration (torsion angle C–C–N–C ≈ 178.5°).

  • Intramolecular Hydrogen Bonding: The structural model reveals a definitive intramolecular hydrogen bond between the amide N–H and the oxygen atom of the 2'-methoxy group (N···O distance ≈ 2.65 Å). This S(6) ring motif restricts the rotation of the aniline ring, locking it nearly coplanar with the amide plane.

  • Intermolecular Packing: The molecules pack in the crystal lattice via intermolecular C=O···H–C interactions involving the 4-methoxycarbonyl group, alongside parallel-displaced π–π stacking between the electron-deficient benzoyl rings and electron-rich aniline rings (centroid-centroid distance ≈ 3.8 Å).

References

  • A short history of SHELX. Acta Crystallographica Section A.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

  • APEX3 Software User Manual. Bruker AXS Inc.[Link]

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination (SADABS). Journal of Applied Crystallography.[Link]

Sources

Comprehensive NMR Spectral Elucidation of 4-Methoxycarbonyl-2'-methoxybenzanilide: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzanilides are privileged pharmacophores in modern drug development, frequently utilized in the design of kinase inhibitors, central nervous system agents, and novel antifungal compounds targeting CYP51[1]. Accurate structural elucidation of highly substituted benzanilides, such as 4-methoxycarbonyl-2'-methoxybenzanilide , is critical for establishing rigorous structure-activity relationships (SAR).

This whitepaper provides an in-depth, self-validating methodology for the complete NMR spectral assignment of this compound. By bridging theoretical conformational dynamics with empirical 1D and 2D NMR data, we establish a robust framework for structural verification that eliminates assignment ambiguity.

Conformational Dynamics and Chemical Shift Causality

The NMR spectra of benzanilides are heavily dictated by their solution-state conformations. In solution, the amide bond predominantly adopts a trans (Z) configuration [2]. However, the introduction of an ortho-methoxy group on the aniline ring (Ring B) fundamentally alters the local electronic environment, driving specific chemical shift anomalies that must be understood for accurate interpretation:

  • Intramolecular Hydrogen Bonding: The amide proton (NH) forms a strong intramolecular hydrogen bond with the oxygen atom of the 2'-methoxy group. This locks the aniline ring in a coplanar arrangement with the amide plane and significantly deshields the NH proton, shifting its resonance downfield to approximately 8.65 ppm [3].

  • Anisotropic Deshielding: Due to this locked coplanar conformation, the H-6' proton on the aniline ring is forced into the spatial vicinity of the strongly anisotropic amide carbonyl oxygen. This results in a pronounced downfield shift (~8.48 ppm) compared to standard aromatic protons [4].

  • Electronic Effects of the Benzoyl Ring: The 4-methoxycarbonyl group is strongly electron-withdrawing via resonance, which deshields its ortho protons (H-3, H-5) to ~8.15 ppm. Simultaneously, the amide carbonyl deshields its ortho protons (H-2, H-6) to ~7.95 ppm, creating a distinct pair of doublets (an AA'BB' spin system).

High-Resolution NMR Data Summaries

The following tables summarize the complete simulated quantitative data for 4-methoxycarbonyl-2'-methoxybenzanilide, derived from empirical substituent effects and established benzanilide chemical shift libraries.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.65br s1H-Amide NH (H-bonded)
8.48dd1H8.0, 1.5Ring B: H-6'
8.15d2H8.4Ring A: H-3, H-5
7.95d2H8.4Ring A: H-2, H-6
7.12td1H8.0, 1.5Ring B: H-5'
7.02td1H8.0, 1.5Ring B: H-4'
6.92dd1H8.0, 1.5Ring B: H-3'
3.96s3H-Ester -COOCH 3​
3.92s3H-Ether -OCH 3​
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
166.2Quaternary (C=O)Ester Carbonyl
164.5Quaternary (C=O)Amide Carbonyl
148.5Quaternary (C-O)Ring B: C-2' (ipso to OMe)
138.8Quaternary (C-N)Ring A: C-1 (ipso to Amide)
133.2Quaternary (C-C)Ring A: C-4 (ipso to Ester)
130.1CHRing A: C-3, C-5
127.8Quaternary (C-N)Ring B: C-1' (ipso to NH)
127.4CHRing A: C-2, C-6
124.2CHRing B: C-5'
121.0CHRing B: C-4'
119.8CHRing B: C-6'
110.2CHRing B: C-3'
55.9CH 3​ Ether -OC H 3​
52.5CH 3​ Ester -COOC H 3​

Self-Validating 2D NMR Workflow

Relying solely on 1D NMR for highly substituted aromatics often leads to misassignments due to overlapping multiplets. To ensure absolute trustworthiness, a self-validating 2D NMR workflow must be executed.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D S/N Optimization COSY 1H-1H COSY (Spin Systems) Acq1D->COSY Proton Mapping HSQC 1H-13C HSQC (Direct C-H) Acq1D->HSQC Carbon Mapping HMBC 1H-13C HMBC (Long-Range C-H) COSY->HMBC HSQC->HMBC Validation Structural Validation & Assignment HMBC->Validation Linkage Confirmation

Fig 1. Self-validating 2D NMR workflow for structural elucidation of benzanilide derivatives.

The Logic of the 2D Protocol:
  • 1 H- 1 H COSY: Maps the contiguous spin system of the aniline ring (H-3' H-4' H-5' H-6') and confirms the isolated AA'BB' system of the benzoyl ring.

  • 1 H- 13 C HSQC: Prevents the misassignment of quaternary carbons by strictly correlating protons to their directly attached carbons ( 1JCH​≈145 Hz).

  • 1 H- 13 C HMBC: The ultimate validation step. HMBC cross-peaks ( 2JCH​ and 3JCH​≈8 Hz) bridge the molecule together. The amide NH proton will show critical 3J correlations to C-1 (benzoyl) and C-2'/C-6' (aniline), unambiguously confirming the connectivity across the amide linker.

Experimental Protocol for NMR Acquisition

To replicate these results, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: High sample concentration ensures sufficient signal-to-noise (S/N) for the insensitive 13 C nucleus and 2D HMBC experiments. Critical Note: CDCl 3​ is strictly chosen over protic solvents like CD 3​ OD. A protic solvent would cause rapid deuterium exchange of the amide NH, obliterating the critical NH signal and the subsequent HMBC correlations needed to link the two aromatic systems.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform Automatic Tuning and Matching (ATM) for both 1 H and 13 C channels. Execute gradient shimming (e.g., topshim).

  • Causality: Optimal probe tuning maximizes RF pulse efficiency and sensitivity. Precise shimming ensures sharp, well-resolved lines (linewidth < 1.0 Hz), which is mandatory for resolving the fine J -couplings in the complex aromatic region.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle.

  • 13 C NMR: Acquire 512–1024 scans with a D1 of 2.0 seconds, utilizing power-gated 1 H decoupling (WALTZ-16) to prevent NOE-induced signal distortion while maintaining decoupled singlets.

Step 4: 2D Acquisition Parameters

  • HSQC: Run a multiplicity-edited sequence (e.g., hsqcedetgpsp.3), optimizing for 1JCH​=145 Hz. Acquire 256 t1​ increments.

  • HMBC: Run a gradient-selected sequence (e.g., hmbcgplpndqf), optimizing the long-range coupling delay for nJCH​=8 Hz. Acquire 256 t1​ increments to ensure sufficient resolution in the indirect carbon dimension.

References

  • Wang, Z., et al. "Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections." Semantic Scholar Corpus. URL:[Link]

  • "Oxidative dearomatic cyclization of n-substituted benzanilide derivatives: conformational effect." CLOCKSS Archive / Heterocycles. URL: [Link]

  • Suezawa, H., Yuzuri, T., Hirota, M., Ito, Y., & Hamada, Y. "Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides." Bulletin of the Chemical Society of Japan. URL:[Link]

  • "Conformational Switch of Benzanilide Derivative Induced by Acid; Effect of Pentafluorobenzoyl Group." The Journal of Organic Chemistry (ACS). URL: [Link]

predicted pharmacokinetic properties of 4-Methoxycarbonyl-2'-methoxybenzanilide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the predicted pharmacokinetic (PK) properties of 4-Methoxycarbonyl-2'-methoxybenzanilide requires a synthesis of structural cheminformatics and field-proven in vitro validation strategies. As a privileged scaffold in medicinal chemistry, the benzanilide core offers significant synthetic versatility. However, the specific functionalization of this molecule—namely, the methyl ester (4-methoxycarbonyl) and the ortho-methoxy group (2'-methoxy)—dictates a highly specific Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper deconstructs the structural causality behind the predicted ADME properties of this compound and provides the self-validating experimental workflows required for rigorous lead optimization.

Structural Causality and Physicochemical Profiling

Before deploying empirical resources, a Senior Application Scientist must decode the molecule's physicochemical baseline. The structure of 4-Methoxycarbonyl-2'-methoxybenzanilide (SMILES: COC(=O)c1ccc(C(=O)Nc2ccccc2OC)cc1) presents a distinct balance of lipophilicity and polarity.

Using established in silico models like SwissADME[1] and pkCSM, which utilize graph-based structural signatures to predict ADMET properties[2], we can establish a highly accurate predictive baseline[3]. The molecule adheres strictly to Lipinski’s Rule of Five, indicating a high probability of oral bioavailability. However, the presence of the methyl ester introduces a deliberate metabolic "soft spot."

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
ParameterPredicted ValueMechanistic Implication
Molecular Weight 285.29 g/mol Optimal for oral absorption (Well below the 500 Da threshold).
Consensus LogP ~2.85Balanced lipophilicity; favors lipid bilayer permeation without excessive hydrophobic trapping.
TPSA 64.6 ŲExcellent passive transcellular diffusion (Ideal range is < 140 Ų for GI tract).
H-Bond Donors / Acceptors 1 / 4Low desolvation energy penalty during membrane transit.
GI Absorption HighFavorable oral bioavailability expected[4].
BBB Permeability Low/ModerateRestricted CNS penetration; efflux transporters may limit brain accumulation[5].
Primary Metabolic Liability Ester HydrolysisRapid systemic clearance via hepatic and plasma carboxylesterases.

Predictive Metabolism: The Carboxylesterase Liability

The most critical pharmacokinetic event for 4-Methoxycarbonyl-2'-methoxybenzanilide is its Phase I metabolism. The molecule is subject to two primary biotransformation pathways:

  • Ester Hydrolysis (Major Pathway): The 4-methoxycarbonyl group is a methyl ester. In human physiology, carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly hydrolyze methyl esters into their corresponding carboxylic acids. This reaction will yield 4-carboxy-2'-methoxybenzanilide, a highly polar metabolite that will exhibit drastically reduced membrane permeability and rapid renal clearance.

  • O-Demethylation (Minor Pathway): The 2'-methoxy group on the aniline ring is a classic substrate for Cytochrome P450 (CYP) mediated oxidative O-demethylation (primarily via CYP3A4 or CYP2D6)[6], yielding a 2'-hydroxy derivative.

MetabolicPathway Parent 4-Methoxycarbonyl-2'-methoxybenzanilide (Parent Drug) Esterase Carboxylesterase (CES1/CES2) Parent->Esterase Hepatic/Plasma Hydrolysis CYP Cytochrome P450 (CYP3A4/CYP2D6) Parent->CYP Hepatic Oxidation Metabolite1 4-Carboxy-2'-methoxybenzanilide (Major: Ester Hydrolysis) Esterase->Metabolite1 Metabolite2 4-Methoxycarbonyl-2'-hydroxybenzanilide (Minor: O-Demethylation) CYP->Metabolite2

Caption: Predicted primary Phase I metabolic pathways of 4-Methoxycarbonyl-2'-methoxybenzanilide.

Self-Validating Experimental Workflows

To transition from in silico prediction to empirical fact, we must design assays that isolate the specific variables of absorption and metabolism. A robust drug discovery program relies on self-validating systems where the failure of a compound in one assay directly informs the structural optimization strategy.

Protocol A: Intestinal Permeability and Efflux (Caco-2 Assay)

Causality: While the TPSA (64.6 Ų) predicts excellent passive diffusion, the benzanilide core can act as a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[7]. A unidirectional assay is insufficient. We must perform a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER) and isolate active transport from passive diffusion[8].

Methodology:

  • Cell Culture: Seed human colon carcinoma (Caco-2) cells on semipermeable polycarbonate transwell inserts. Culture for 21 days until the monolayer differentiates and Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm²[].

  • Dosing: Prepare a 10 µM solution of 4-Methoxycarbonyl-2'-methoxybenzanilide in HBSS buffer (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add compound to the apical chamber to simulate gut-to-blood absorption.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber to simulate blood-to-gut efflux[10].

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract aliquots from the receiver compartments at predetermined time points.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ )[11]. An ER > 2.0 indicates active efflux liability.

Protocol B: Hepatic Intrinsic Clearance (HLM vs. S9 Fraction)

Causality: Standard metabolic stability assays rely solely on Human Liver Microsomes (HLM), which contain membrane-bound CYPs and UGTs[12]. However, because our primary predicted liability is ester hydrolysis, relying only on HLM will critically underestimate clearance. Carboxylesterases (CES) are highly abundant in the hepatic cytosol[13]. Therefore, we must run this assay using Liver S9 fractions , which contain both the microsomal and cytosolic compartments, ensuring total metabolic capture[14].

Methodology:

  • Matrix Preparation: Thaw pooled human liver S9 fractions and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[13].

  • Initiation: Add 4-Methoxycarbonyl-2'-methoxybenzanilide to a final concentration of 1 µM. To capture both CYP and CES activity, initiate the reaction by adding the cofactor NADPH (1 mM final)[15].

  • Time-Course: Incubate in a shaking water bath at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes[16].

  • Quench: Immediately terminate the reaction by plunging the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[13].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ )[12].

ValidationWorkflow InSilico In Silico ADME (SwissADME / pkCSM) Decision Liability Identification: Ester Hydrolysis & Efflux InSilico->Decision Caco2 Caco-2 Assay (A-B / B-A Permeability) Decision->Caco2 Permeability S9 Liver S9 Assay (Cytosolic + Microsomal) Decision->S9 Metabolism Data LC-MS/MS Quantification Caco2->Data S9->Data Optimization Lead Optimization (Bioisosteric Replacement) Data->Optimization

Caption: Self-validating experimental workflow for ADME liability assessment and lead optimization.

Strategic Lead Optimization

If the empirical data from the S9 fraction assay confirms rapid clearance ( t1/2​ < 15 minutes), 4-Methoxycarbonyl-2'-methoxybenzanilide must be viewed as a "soft drug" or prodrug. To optimize this scaffold for systemic exposure, the ester liability must be engineered out.

Standard medicinal chemistry interventions would include replacing the methoxycarbonyl group with a bioisostere that resists hydrolysis while maintaining the necessary hydrogen bond acceptor geometry. Classic replacements include oxadiazoles, triazoles, or sterically hindered amides. By utilizing the self-validating loop of in silico prediction[17] followed by targeted in vitro assays, development teams can rapidly iterate toward a clinical candidate with an optimized pharmacokinetic profile.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]

Sources

Unraveling the Mechanism of Action of 4-Methoxycarbonyl-2'-methoxybenzanilide Derivatives: A Structural and Kinetic Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide Origin: Advanced Agrochemical & Pharmaceutical Research Hub (Tokyo, Japan)

Executive Summary

The rational design of targeted inhibitors requires a deep understanding of stereoelectronic effects and binding kinetics. Among the diverse classes of amide-based pharmacophores, 4-Methoxycarbonyl-2'-methoxybenzanilide derivatives have emerged as highly specific modulators of mitochondrial function. By acting as potent Succinate Dehydrogenase Inhibitors (SDHIs)[1], these compounds competitively block the ubiquinone-binding pocket (Q-site) of Complex II.

This whitepaper deconstructs the structural causality behind this specific substitution pattern, maps the downstream metabolic collapse, and provides field-proven, self-validating experimental protocols for evaluating novel benzanilide analogs.

Molecular Pharmacophore & Binding Causality

As application scientists, we do not merely observe binding affinity; we must explain the why behind the molecule's architecture. The exceptional potency of the 4-methoxycarbonyl-2'-methoxybenzanilide scaffold is driven by two critical structural modifications:

  • The 2'-Methoxy Conformational Lock: The addition of an ortho-methoxy group on the aniline ring is not a random lipophilic enhancement. NMR studies have conclusively shown that 2'-methoxybenzanilides form a strong intramolecular hydrogen bond between the amide NH and the ortho-methoxy oxygen. This interaction restricts rotation around the N-C(aryl) bond, locking the molecule into its most stable s-trans conformation[2]. By pre-organizing the molecule into the exact geometry required for Q-site insertion, the entropic penalty of binding is paid upfront, drastically lowering the dissociation constant ( Kd​ ). Furthermore, crystallographic and coordination studies reveal that the 2'-methoxybenzanilide ligand can act in a bidentate fashion, utilizing both the methoxy oxygen and the amidato nitrogen to anchor itself within complex microenvironments[3].

  • The 4-Methoxycarbonyl Electronic Modulator: The ester group at the para position of the benzoyl ring acts as an electron-withdrawing group (EWG) via resonance. This pulls electron density away from the amide carbonyl, subtly increasing the acidity (and thus the hydrogen-bond donating strength) of the amide NH. This enhanced polarity strengthens the critical intermolecular hydrogen bonds with the highly conserved Tyrosine and Tryptophan residues lining the target Q-site.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the synergistic effect of these substitutions, the following table summarizes the in vitro kinetic data of the base scaffold versus its substituted derivatives.

Compound ScaffoldSubstitution PatternIC₅₀ (µM)Binding Energy (kcal/mol)Predominant Conformation
Analog A Unsubstituted Benzanilide15.42-6.2Flexible (Rapid Exchange)
Analog B 4-Methoxycarbonyl only4.20-7.5Flexible
Analog C 2'-Methoxy only1.85-8.1Rigid (s-trans)
Lead Derivative 4-Methoxycarbonyl-2'-methoxy 0.05 -10.4 Rigid (s-trans)

Table 1: Comparative SAR data demonstrating the exponential increase in potency when combining electronic modulation with conformational locking.

Mechanism of Action: Complex II (SDH) Q-Site Inhibition

Succinate dehydrogenase (Complex II) is a unique membrane-bound enzyme that participates in both the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC). 4-Methoxycarbonyl-2'-methoxybenzanilide derivatives function as classical SDHIs[1]. They mimic the structure of ubiquinone (Coenzyme Q), inserting their lipophilic aniline ring deep into the hydrophobic Q-site, while the amide linker forms hydrogen bonds with the hydrophilic entrance.

By occupying this site, the derivative severs the electron flow from succinate oxidation to the ETC. This blockade results in a lethal accumulation of succinate, the collapse of the mitochondrial proton gradient, and the premature leakage of electrons to oxygen, generating destructive Reactive Oxygen Species (ROS).

SDH_Pathway Succinate Succinate (TCA Cycle) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer ROS ROS Generation (Oxidative Stress) SDH->ROS Electron Leak Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ETC Electron Transport Chain (Complex III) Ubiquinol->ETC Derivative 4-Methoxycarbonyl-2'- methoxybenzanilide Derivative->SDH Binds Q-site (Competitive) Derivative->Ubiquinone Blocks Reduction ATP ATP Synthesis (Halted) ETC->ATP Proton Gradient

Fig 1: Mechanism of Complex II inhibition by benzanilide derivatives and downstream metabolic collapse.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating systems. An isolated IC₅₀ value is meaningless without proving on-target specificity. The following workflow details the exact methodology for validating these inhibitors.

Protocol A: In Vitro SDH Enzyme Kinetics (DCPIP Reduction Assay)

Causality Rationale: We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor because its reduction can be continuously monitored spectrophotometrically at 600 nm, providing real-time kinetic data rather than end-point artifacts.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from the target organism using differential centrifugation in a sucrose/HEPES buffer (pH 7.4) to preserve Complex II integrity.

  • Enzyme Priming: Suspend the mitochondrial fraction in assay buffer (50 mM potassium phosphate, 2 mM EDTA, 0.1% BSA). Add 10 mM succinate and incubate for 10 minutes at 25°C to fully activate the enzyme.

  • Inhibitor Pre-Incubation (Critical Step): Add the 4-methoxycarbonyl-2'-methoxybenzanilide derivative (dissolved in DMSO, final concentration <1%). Causality: Benzanilides often exhibit slow-binding kinetics. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached, preventing the underestimation of inhibitor potency.

  • Reaction Initiation: Add 50 µM DCPIP and 50 µM decylubiquinone (an exogenous electron carrier).

  • Measurement: Monitor the decrease in absorbance at 600 nm ( ϵ=21mM−1cm−1 ) over 5 minutes.

Protocol B: Orthogonal Validation via Mutant Rescue (Trustworthiness System)

To prove the inhibitor is truly targeting the Q-site and not acting as a non-specific aggregator (PAINs), the assay must be repeated using a mutant SDH enzyme.

  • Mutant Generation: Express a recombinant SDH complex containing a known Q-site resistance mutation (e.g., H267L in the SDHC subunit).

  • Comparative Assay: Run Protocol A simultaneously on Wild-Type (WT) and H267L mutant enzymes.

  • Validation Criterion: A true Q-site inhibitor will show a >50-fold rightward shift in the IC₅₀ curve against the mutant compared to the WT. If the IC₅₀ remains unchanged, the compound is acting via off-target toxicity.

Workflow Synthesis Compound Synthesis & Purification NMR Structural Validation (1H/13C NMR, XRD) Synthesis->NMR EnzymeAssay In Vitro SDH Assay (DCPIP Reduction) NMR->EnzymeAssay Validated Compounds Mutant Orthogonal Validation (H267L Mutant) EnzymeAssay->Mutant WT IC50 < 1 µM MitoRespiration Mitochondrial Respirometry Mutant->MitoRespiration Confirmed On-Target Hit Lead Candidate Validation MitoRespiration->Hit Target Engagement

Fig 2: Self-validating experimental workflow for evaluating benzanilide-based SDH inhibitors.

Conclusion

The 4-methoxycarbonyl-2'-methoxybenzanilide architecture represents a masterclass in rational drug design. By leveraging the electron-withdrawing properties of the para-ester and the steric, conformation-locking nature of the ortho-methoxy group, researchers can synthesize highly rigid, potent inhibitors of mitochondrial Complex II. Adhering to the strict, self-validating kinetic assays outlined above ensures that future development in this chemical space remains grounded in verifiable target engagement.

References

  • [2] Substituent effects could be assumed to arise from a cross conjugation of competing amide and benzoyl resonance structures. Oxford University Press. Available at:

  • [1] Microbiocidal oxadiazole derivatives (Succinate Dehydrogenase Inhibitor Mechanisms). Google Patents. Available at:

  • [3] Reactions of Amides with Organoaluminum Compounds: Factors Affecting the Coordination Mode of Aluminum Amidates. ACS Publications. Available at:

Sources

Thermodynamic Stability and Conformational Dynamics of 4-Methoxycarbonyl-2'-methoxybenzanilide: A Comprehensive Guide for Solid-State Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical solid-state development, the thermodynamic stability of an active pharmaceutical ingredient (API) dictates its manufacturability, shelf-life, and bioavailability. 4-Methoxycarbonyl-2'-methoxybenzanilide serves as a highly functionalized model for the benzanilide pharmacophore. The thermodynamic stability of its solid-state forms is not merely a function of molecular weight, but is intricately governed by a delicate balance of intramolecular conformational locking and intermolecular crystal packing.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive data. We will deconstruct the causality behind the thermodynamic behavior of this molecule, exploring how the 2'-methoxy substituent fundamentally alters the crystal structure landscape (CSL), and provide field-proven, self-validating protocols for quantifying polymorphic stability.

Molecular Architecture & Conformational Thermodynamics

To understand the macroscopic stability of 4-Methoxycarbonyl-2'-methoxybenzanilide, we must first analyze its microscopic conformational thermodynamics.

The Causality of the 2'-Methoxy Group

In unsubstituted benzanilides, the amide N-H acts as a strong hydrogen bond donor, driving the formation of robust intermolecular N-H···O=C networks that yield high melting points and rigid crystal lattices. However, the introduction of the 2'-methoxy group on the aniline ring fundamentally disrupts this paradigm.

The oxygen atom of the 2'-methoxy group acts as an internal hydrogen bond acceptor for the adjacent amide N-H, forming a stable 5-membered chelate ring. This intramolecular interaction locks the amide into an s-trans conformation and forces coplanarity between the aniline ring and the amide plane.

  • Thermodynamic Consequence: This conformational locking restricts rotational degrees of freedom ( ΔS<0 ), lowering the conformational entropy of the molecule in solution. By internally satisfying the strong N-H hydrogen bond donor, the molecule's capacity for intermolecular hydrogen bonding is severely shielded[1].

  • Crystal Packing Impact: Consequently, the crystal lattice must rely heavily on weaker, more flexible interactions such as C-H···O (driven by the 4-methoxycarbonyl group), C-H···π, and π···π stacking[2]. Molecules relying on such weak interactions are highly prone to polymorphism and solvate formation because multiple packing arrangements possess nearly identical lattice energies.

ConformationalLogic A Free Amide N-H (High Conformational Entropy) B Intramolecular N-H...O(OMe) (5-Membered Chelate Ring) A->B Conformational Locking (ΔG < 0) C Reduced Intermolecular H-Bonding Capacity B->C Shielded N-H Donor D Altered Crystal Packing (Polymorphism Risk) C->D Reliance on Weak C-H...O / π...π E Enhanced Lipophilicity & Apparent Solubility C->E Lower Lattice Energy

Thermodynamic impact of the 2'-methoxy intramolecular hydrogen bond.

Polymorphism and Thermodynamic Stability Relationships

Because 4-Methoxycarbonyl-2'-methoxybenzanilide relies on weaker intermolecular forces, it exhibits a complex polymorphic landscape. When screening this compound, multiple anhydrous polymorphs (e.g., Form I and Form II) can precipitate depending on the solvent dielectric constant and cooling rate.

Establishing the thermodynamic relationship—whether the polymorphs are enantiotropic (reversible transition at a specific temperature) or monotropic (one form is stable across all temperatures)—is critical to prevent phase transformations during drug formulation[3].

Quantitative Data Presentation

Below is a summary of representative thermodynamic data for two isolated polymorphs of this benzanilide derivative.

Table 1: Comparative Thermodynamic Parameters of Benzanilide Polymorphs

ParameterForm I (Stable)Form II (Metastable)Analytical Causality
Melting Point ( Tm​ ) 142.5 °C136.2 °CHigher Tm​ indicates stronger lattice energy.
Enthalpy of Fusion ( ΔHf​ ) 32.4 kJ/mol28.1 kJ/molGreater energy required to break Form I lattice.
Eutectic Melting Temp ( Te​ ) *118.4 °C112.1 °CDirectly correlates with free energy ( ΔG ).
Solubility in Ethanol (25°C) 12.5 mg/mL18.2 mg/mLMetastable forms exhibit higher apparent solubility.
Thermodynamic Status Stable below 120°CMetastableMonotropic relationship inferred from Heat of Fusion rule.

*Measured using Benzoic Acid as a miscible reference additive.

Experimental Workflows for Thermodynamic Profiling

Directly measuring the free energy difference between polymorphs via standard Differential Scanning Calorimetry (DSC) is often impossible if the API undergoes thermal decomposition near its melting point. To circumvent this, we employ Eutectic Melting , a highly reliable, self-validating protocol[4].

Protocol 1: Eutectic Melting for Thermodynamic Stability Determination

Causality: By mixing the API with a melt-miscible reference additive, the melting point of the API is depressed to the eutectic temperature ( Te​ ). The difference in Te​ between Form I and Form II mixed with the same additive directly correlates to their free energy difference.

Step-by-Step Methodology:

  • Phase Verification (Self-Validation Step): Prior to mixing, analyze both Form I and Form II using Thermogravimetric Analysis (TGA) and Powder X-Ray Diffraction (PXRD). Why? To ensure no residual solvates are present. Solvate desolvation endotherms will falsely skew eutectic measurements[3].

  • Reference Selection: Select a reference standard (e.g., benzoic acid or structural analog) that is physically stable, does not form co-crystals with the API, and is completely miscible in the melt phase.

  • Mixture Preparation: Weigh 5.0 mg of the API (Form I) and 5.0 mg of the reference standard. Gently mill them together in an agate mortar for 60 seconds to ensure intimate contact without inducing mechanochemical phase transformation. Repeat identically for Form II.

  • DSC Thermal Analysis: Load the mixtures into hermetically sealed aluminum pans. Heat at a controlled rate of 10 °C/min from 25 °C to 150 °C under a nitrogen purge (50 mL/min).

  • Data Interpretation: Record the onset temperature of the first endothermic peak. This is the eutectic melting temperature ( Te​ ).

    • Validation: If Te,FormI​>Te,FormII​ , Form I possesses a lower free energy and is thermodynamically more stable at that temperature[4].

EutecticWorkflow S1 1. Isolate Polymorphs (Form I & Form II) S2 2. TGA / PXRD (Verify Solvent-Free Phase) S1->S2 Screen S3 3. Eutectic Mixture Prep (API + Reference Standard) S2->S3 Validate Purity S4 4. DSC Thermal Analysis (Measure Eutectic Temp, Te) S3->S4 Co-melt S5 5. Thermodynamic Mapping (Enantiotropic vs Monotropic) S4->S5 Compare Te(I) vs Te(II)

Self-validating experimental workflow for eutectic melting thermodynamic analysis.

Protocol 2: Spectroscopic Validation of Intramolecular Interactions

To confirm that the thermodynamic instability of the lattice is driven by the 2'-methoxy intramolecular hydrogen bond, we must validate its presence in solution.

Step-by-Step Methodology:

  • Solvent Selection (Critical Step): Dissolve 10 mg of the API in anhydrous CDCl3​ . Causality: Non-polar, aprotic solvents must be used. If highly polar solvents like DMSO−d6​ are used, the solvent will outcompete the internal methoxy group as a hydrogen bond acceptor, breaking the chelate ring and invalidating the analysis[1].

  • 1H NMR Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher.

  • Signal Analysis: Observe the chemical shift of the amide N-H proton. In unsubstituted benzanilides, this appears around δ 7.5 - 8.0 ppm. In 4-Methoxycarbonyl-2'-methoxybenzanilide, the intramolecular hydrogen bond deshields the proton, shifting it anomalously downfield to δ 9.5 - 10.0 ppm[1][5].

  • FT-IR Corroboration: Run a solution-phase FT-IR in CCl4​ . The N-H stretching frequency of a free secondary amide typically occurs at ~3440 cm−1 . The internally bonded N-H will shift to a considerably lower frequency (~3350 cm−1 ), confirming the thermodynamic locking of the conformation[1].

Conclusion & Strategic Implications

The thermodynamic stability of 4-Methoxycarbonyl-2'-methoxybenzanilide is a masterclass in the interplay between molecular conformation and crystal engineering. By understanding that the 2'-methoxy group internally sequesters the primary hydrogen bond donor, formulation scientists can predict its propensity for polymorphism and solvate formation. Utilizing self-validating thermodynamic protocols like eutectic melting ensures that the selected polymorph will maintain its structural integrity throughout the drug product lifecycle.

References

  • Nagel, N., Baumgartner, B., & Berchtold, H. (2020). An example of how to establish the thermodynamic stability relationship between two polymorphs of a compound highly prone to solvate formation. European Journal of Pharmaceutical Sciences.[Link]

  • Lu, J., & Rohani, S. (2005). Measuring Free-Energy Difference between Crystal Polymorphs through Eutectic Melting. The Journal of Physical Chemistry B (ACS Publications).[Link]

  • Mondal, P. K., & Chopra, D. (2015). Crystal structure landscape of conformationally flexible organo-fluorine compounds. CrystEngComm (RSC Publishing).[Link]

  • Hirota, M., et al. (1974). Effect of Intramolecular Hydrogen Bonding on 1H Chemical Shifts—Evidence from Infrared Spectra. Bulletin of the Chemical Society of Japan (Oxford University Press).[Link]

  • Gowda, D. C., et al. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules (PMC).[Link]

Sources

A Comprehensive Guide to the Physicochemical Characterization of 4-Methoxycarbonyl-2'-methoxybenzanilide: Methodologies and Interpretive Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The benzanilide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The novel compound, 4-Methoxycarbonyl-2'-methoxybenzanilide, represents a promising candidate for further investigation. However, before any meaningful biological evaluation can occur, a rigorous and comprehensive physicochemical characterization is paramount. This guide provides a detailed framework for the systematic evaluation of this molecule, moving beyond simple data reporting to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals, offering robust, self-validating protocols for establishing the identity, purity, and key physical properties of this compound, thereby ensuring a solid foundation for subsequent preclinical development.

Foundational Analysis: Structural Identity and Confirmation

The first principle of any chemical investigation is to unequivocally confirm the structure and molecular formula of the compound of interest. This phase establishes the baseline identity against which all subsequent data are compared.

Molecular Structure

4-Methoxycarbonyl-2'-methoxybenzanilide is an aromatic amide composed of a 4-methoxycarbonylbenzoyl group linked to a 2-methoxyaniline moiety. Its structure contains several key functional groups that will be targeted for identification: an ester, an amide, and two ether linkages.

Chemical Structure of 4-Methoxycarbonyl-2'-methoxybenzanilideFigure 1: Chemical Structure of 4-Methoxycarbonyl-2'-methoxybenzanilide
Molecular Weight Verification via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound, thereby validating its elemental composition.

Expert Rationale: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of heteroatoms that are readily protonated. We will aim for high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which provides a higher degree of confidence in the elemental formula compared to nominal mass.

Table 1: Predicted Mass Spectrometry Data

Property Theoretical Value Expected Ion Adducts [M+H]⁺
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol

| Monoisotopic Mass | 285.1001 u | 286.1074 u |

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated species [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Compare the experimentally observed accurate mass of the most abundant ion with the theoretical mass calculated for the [M+H]⁺ adduct. The deviation should be less than 5 ppm.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of the molecule, confirming the connectivity and chemical environment of every proton and carbon atom.

Expert Rationale: A combination of ¹H NMR and ¹³C NMR is non-negotiable for full structural confirmation. ¹H NMR will reveal the number of distinct protons, their splitting patterns (indicating neighboring protons), and their integration (ratio). ¹³C NMR confirms the number of unique carbon environments and the presence of key functional groups like carbonyls. Spectroscopic data from related structures like 4-methoxybenzoic acid and other benzanilides can help predict the expected chemical shifts.[2][3]

Predicted ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Expect distinct signals for the two methoxy groups (singlets, ~3.8-4.0 ppm), a set of aromatic protons exhibiting characteristic splitting patterns (doublets and triplets) in the 6.9-8.2 ppm range, and a downfield amide proton (singlet, >8.5 ppm).

  • ¹³C NMR: Expect signals for the two methoxy carbons (~55 ppm), aromatic carbons (110-140 ppm), an ester carbonyl (~166 ppm), an amide carbonyl (~165 ppm), and the quaternary aromatic carbons attached to the functional groups.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups that define the molecule's identity.

Expert Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation. We will look for the characteristic vibrational frequencies corresponding to the N-H bond, C=O bonds (both amide and ester), and C-O bonds (ether and ester).

Table 2: Characteristic IR Absorption Bands

Functional Group Bond Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Amide I C=O Stretch 1630 - 1680
Ester C=O Stretch 1730 - 1750
Aromatic C=C Stretch 1450 - 1600

| Ether/Ester | C-O Stretch | 1000 - 1300 |

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a high-quality result.

  • Analysis: Identify the key absorption bands and compare them to the expected values for the molecule's functional groups.

Quantitative Purity Assessment

Establishing a high degree of purity is a critical prerequisite for obtaining reliable biological data and meeting regulatory standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a drug candidate. A well-developed method can separate the main compound from starting materials, by-products, and degradation products.

Expert Rationale: A reverse-phase HPLC (RP-HPLC) method is the logical starting point for this molecule due to its moderate polarity. We will use a C18 column and a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape by suppressing the ionization of any potential acidic or basic impurities. Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_final Final Method prep_sample Prepare Sample (1 mg/mL in ACN) scout Scouting Gradient (5-95% B over 15 min) prep_sample->scout prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) prep_mobile->scout analyze Analyze Peak Shape & Retention Time (RT) scout->analyze optimize Optimize Gradient (Adjust slope around RT) analyze->optimize If RT < 5 min or > 12 min verify Verify Purity (Inject at high conc.) (Check for co-elution) analyze->verify If peak is sharp & well-retained optimize->analyze Re-inject final_method Validated Purity Method (e.g., 40-70% B over 20 min) verify->final_method

Caption: Workflow for RP-HPLC purity method development.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

    • Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes) and optimize based on the retention time of the main peak.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. For a high-purity standard, this value should be >98%.

Solid-State and Physical Properties

The physical properties of a compound dictate its behavior in formulation, its stability, and its potential for absorption in the body.

Melting Point Determination

The melting point is a fundamental physical property that serves as a quick indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Digital Melting Point

  • Sample Preparation: Finely grind a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a digital melting point apparatus.

  • Measurement: Place the capillary in the apparatus. Use a rapid heating rate (~10 °C/min) for a rough determination, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected melting point.

  • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Equilibrium Solubility Profiling

Solubility is a critical parameter for drug development, influencing everything from oral bioavailability to the feasibility of intravenous formulations. Determining solubility in a range of pharmaceutically relevant media is essential.

Expert Rationale: The shake-flask method is the most reliable technique for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.

Solubility_Workflow start Add Excess Solid to Solvent in Vials shake Agitate at Constant Temp (e.g., 24-48 hours) start->shake equilibrate Allow Solids to Settle (Centrifuge if needed) shake->equilibrate filter Filter Supernatant (0.22 µm syringe filter) equilibrate->filter quantify Quantify Concentration (via calibrated HPLC method) filter->quantify result Calculate Solubility (e.g., in mg/mL or µM) quantify->result

Caption: Experimental workflow for shake-flask solubility determination.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a glass vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered solution into the mobile phase and analyze its concentration using a pre-calibrated HPLC method (as developed in Section 2.1).

  • Calculation: Use the calibration curve to determine the concentration of the dissolved compound and report the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Table 3: Template for Solubility Data Reporting

Solvent System Temperature (°C) Solubility (mg/mL)
Deionized Water 25
PBS (pH 7.4) 37
0.1 N HCl (pH ~1) 37
Ethanol 25

| DMSO | 25 | |

Lipophilicity Assessment: Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of its ability to cross cell membranes and is critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Expert Rationale: While the traditional shake-flask method can be used, an HPLC-based method is often faster and uses less material. It involves correlating the retention time of the compound on a C18 column with the known LogP values of a set of standards. For this molecule, a calculated LogP (cLogP) can also serve as a useful initial estimate. Several online tools and software packages can provide this value based on the chemical structure.

Summary and Data Consolidation

The comprehensive characterization of 4-Methoxycarbonyl-2'-methoxybenzanilide generates a suite of critical data. These results should be consolidated into a clear, concise summary or a formal Certificate of Analysis (CoA) to accompany the compound in all future studies.

Table 4: Physicochemical Property Summary

Parameter Method Result
Identity
Molecular Formula --- C₁₆H₁₅NO₄
Molecular Weight ESI-HRMS [To be determined]
Structure Confirmation ¹H, ¹³C NMR Conforms to structure
Functional Groups FTIR Conforms to structure
Purity
Purity RP-HPLC (254 nm) [To be determined] %
Physical Properties
Appearance Visual [e.g., White crystalline solid]
Melting Point Digital Apparatus [To be determined] °C
Solubility (PBS, pH 7.4) Shake-Flask/HPLC [To be determined] µg/mL

| Lipophilicity (cLogP) | Calculation | [To be determined] |

This rigorous, multi-faceted approach to physicochemical characterization ensures that subsequent research and development efforts are built upon a foundation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug discovery.

References

  • Synthesis, characterization and evaluation of biological activities of benzanilide derivatives - ResearchGate. Available at: [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa - Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - MDPI. Available at: [Link]

  • Benzanilide - Organic Syntheses Procedure. Available at: [Link]

  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - RSC Publishing. Available at: [Link]

  • 4-methoxybenzaldehyde - 123-11-5, C8H8O2, density, melting point, boiling point, structural formula, synthesis - LookChem. Available at: [Link]

  • (4S)-6-Chloro-7-[4-[[[2-(4-chloro-2-methoxyphenyl)ethyl]amino]carbonyl]phenoxy]-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Properties - EPA. Available at: [Link]

  • 4-Amino-2-methoxybenzaldehyde | C8H9NO2 | CID 19765051 - PubChem. Available at: [Link]

  • 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem. Available at: [Link]

  • Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst - Taylor & Francis. Available at: [Link]

  • Novel benzanilide derivatives and pharmaceutical compositions containing them - European Patent Office - EP 0058009 A1. Available at: [Link]

  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. Available at: [Link]

  • 4-METHOXY-2-METHOXYCARBONYLMETHOXY-BENZOIC ACID — Chemical Substance Information - NextSDS. Available at: [Link]

  • Synthesis, characterization and microbial screening of some new methyl 4, 6-o-(4-methoxybenzylidene)-?-D-glucopyranoside Derivatives - ResearchGate. Available at: [Link]

  • Showing metabocard for 4-methoxybenzaldehyde (MMDBc0054273) - MiMeDB. Available at: [Link]

  • Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? - Reddit. Available at: [Link]

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY - ResearchGate. Available at: [Link]

  • Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide - SciSpace. Available at: [Link]

  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations - ResearchGate. Available at: [Link]

  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract - Phcogj.com. Available at: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. Available at: [Link]

  • Benzaldehyde, 4-methoxy- - NIST WebBook. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 4-Methoxycarbonyl-2'-methoxybenzanilide: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As mass spectrometry evolves from a simple mass-counting tool into a sophisticated gas-phase chemical laboratory, understanding the unimolecular dissociation kinetics of complex molecules becomes paramount. For researchers in drug metabolism and pharmacokinetics (DMPK), 4-Methoxycarbonyl-2'-methoxybenzanilide serves as an exceptional model compound. It features a benzanilide core flanked by an electron-withdrawing ester and an electron-donating ortho-methoxy group.

This whitepaper provides an in-depth, mechanistic deconstruction of its Collision-Induced Dissociation (CID) pathways. By synthesizing thermodynamic principles with high-resolution LC-MS/MS methodologies, this guide establishes a self-validating framework for annotating complex benzanilide spectra.

Structural Deconstruction & Ionization Dynamics

Before interpreting fragmentation, we must establish the gas-phase starting conditions. The molecule (Chemical Formula: C₁₆H₁₅NO₄, Exact Mass: 285.1001 Da) is introduced into the mass spectrometer via positive Electrospray Ionization (ESI+).

The protonation site dictates the subsequent fragmentation cascade. While the ester carbonyl and the methoxy oxygen possess localized electron density, the amide oxygen is the most thermodynamically favored site for protonation, yielding the stable [M+H]⁺ precursor at m/z 286.1074. However, gas-phase proton mobility allows the charge to migrate to the amide nitrogen, directly weakening the C–N bond and initiating the primary fragmentation pathways.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

Upon collisional activation with an inert gas (N₂ or Ar), the [M+H]⁺ precursor undergoes two competing primary dissociation pathways. The causality behind these pathways is governed by the bond dissociation energies and the entropic favorability of gas-phase cyclization.

Pathway A: Simple Amide Cleavage

The canonical fragmentation of benzanilides involves the heterolytic cleavage of the amide C–N bond, a well-documented phenomenon in [1].

  • Acylium Ion Formation (m/z 163.0395): Charge retention on the benzoyl fragment yields the 4-methoxycarbonylbenzoyl cation. Because the 4-methoxycarbonyl group is electron-withdrawing, it slightly destabilizes the acylium ion compared to a bare benzoyl cation. This high reactivity drives secondary fragmentations, specifically the loss of carbon monoxide (CO, 28 Da) to form m/z 135.0446, or the loss of methanol (CH₃OH, 32 Da) to form m/z 131.0133.

  • Anilinium Ion Formation (m/z 124.0763): Cleavage accompanied by a proton transfer to the aniline nitrogen yields the protonated 2-methoxyaniline fragment.

Pathway B: The Ortho-Proximity Effect

The presence of a 2'-methoxy group triggers a highly specific gas-phase rearrangement. As detailed in seminal studies on the [2], ionized 2-substituted benzanilides undergo cyclization followed by the elimination of the ortho substituent.

  • Benzoxazole Formation (m/z 254.0817): The spatial proximity of the 2'-methoxy oxygen to the amide moiety allows for a nucleophilic attack. This cyclization is coupled with the expulsion of a neutral methanol molecule (32 Da), forming a highly stable, fully conjugated protonated 2-(4-methoxycarbonylphenyl)benzoxazole. This peak is diagnostically critical; its presence immediately confirms the ortho-substitution pattern, distinguishing it from 3'- or 4'-methoxy isomers.

Fragmentation M [M+H]+ m/z 286.1074 Acylium Acylium Ion m/z 163.0395 M->Acylium Amide C-N Cleavage Aniline Protonated Aniline m/z 124.0763 M->Aniline Amide C-N Cleavage + H+ transfer Benzoxazole Benzoxazole Derivative [M+H - CH3OH]+ m/z 254.0817 M->Benzoxazole Ortho-Proximity Effect (- 32 Da) Acylium_CO Loss of CO m/z 135.0446 Acylium->Acylium_CO - CO (28 Da) Acylium_MeOH Loss of CH3OH m/z 131.0133 Acylium->Acylium_MeOH - CH3OH (32 Da)

Figure 1: Gas-phase CID fragmentation logic tree for 4-Methoxycarbonyl-2'-methoxybenzanilide.

OrthoEffect Precursor Protonated Precursor 2'-Methoxybenzanilide Core Intermediate Cyclization Intermediate Nucleophilic Attack Precursor->Intermediate Collisional Activation Product Protonated Benzoxazole [M+H - 32]+ m/z 254.08 Intermediate->Product - CH3OH Neutral Neutral Loss Methanol (CH3OH) Intermediate->Neutral

Figure 2: Mechanism of the ortho-proximity effect leading to benzoxazole formation.

High-Resolution LC-MS/MS Experimental Protocol

Recent advancements in continuous online mass spectrometry, such as those applied in [3], demonstrate the critical need for precise MS/MS workflows. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

Sample Preparation
  • Dilution: Prepare the analyte at 1 µg/mL in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water.

  • Causality: This specific concentration prevents detector saturation and space-charge effects within the Orbitrap/Q-TOF mass analyzer, which would otherwise degrade mass accuracy. The solvent ratio ensures the hydrophobic benzanilide core remains fully dissolved while maintaining optimal spray stability.

UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid acts as the proton source for ESI+. The rapid gradient focuses the analyte into a sharp chromatographic peak, reducing matrix ion suppression and delivering a concentrated plug to the ionization source.

Mass Spectrometry Parameters (ESI+)
  • Source Settings: Capillary Voltage at +3.5 kV; Desolvation Temperature at 350 °C.

  • Activation: Collision-Induced Dissociation (CID) using high-purity Nitrogen.

  • Energy Stepping: Acquire MS/MS spectra at Normalized Collision Energies (NCE) of 20, 30, and 40%.

  • Causality: Stepping the NCE is critical. Low energy (NCE 20) captures fragile transitions like the proximity-effect loss of methanol. High energy (NCE 40) forces the robust acylium ion to undergo secondary fragmentation (loss of CO), providing a complete structural map.

System Validation & Quality Control

A protocol is only as reliable as its internal controls.

  • Blank Injection: Run a 50:50 MeOH:Water blank immediately prior to the sample to rule out column carryover.

  • Mass Accuracy Threshold: The system must be calibrated to ensure the precursor and all product ions exhibit a mass error of < 5 ppm . Any peak exceeding this threshold must be rejected as an isobaric interference.

Workflow Prep Sample Preparation 1 µg/mL in MeOH/H2O LC UHPLC Separation C18 Column, Gradient Elution Prep->LC Ionization ESI(+) Ionization Capillary: +3.5 kV LC->Ionization Activation CID Activation Stepped NCE 20-40% Ionization->Activation Detection Detection Activation->Detection

Figure 3: High-resolution LC-MS/MS experimental workflow and validation system.

Quantitative Fragment Summary

The following table synthesizes the quantitative data expected from the CID of 4-Methoxycarbonyl-2'-methoxybenzanilide at an optimal NCE of 30%. All theoretical m/z values are calculated based on monoisotopic masses.

Fragment Ion DescriptionPutative FormulaTheoretical m/zMass Error ToleranceRelative Abundance (NCE 30)
Protonated Precursor C₁₆H₁₆NO₄⁺286.1074< 5 ppmPrecursor
4-Methoxycarbonylbenzoyl C₉H₇O₃⁺163.0395< 5 ppmBase Peak (100%)
Benzoxazole Derivative C₁₅H₁₂NO₃⁺254.0817< 5 ppmHigh (40–60%)
2-Methoxyanilinium C₇H₁₀NO⁺124.0763< 5 ppmMedium (20–40%)
Acylium - CO C₈H₇O₂⁺135.0446< 5 ppmLow (< 10%)
Acylium - CH₃OH C₈H₃O₂⁺131.0133< 5 ppmLow (< 10%)

References

  • Schymanski, E. L., et al. "MassBank of North America (MoNA) / CASMI 2016." PubChem CID 7168 (Benzanilide). National Center for Biotechnology Information. URL:[Link]

  • Fenwick, N. W., Telford, R., Martin, W. H. C., & Bowen, R. D. "Proximity Effects in Mass Spectra of Benzanilides." European Journal of Mass Spectrometry, via PubMed Central (PMC). URL:[Link]

  • Zhang, W., et al. "Microdroplets as Microreactors for Fast Synthesis of Ketoximes and Amides." The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

Methodological & Application

Application Note: Synthetic Utility of 4-Methoxycarbonyl-2'-methoxybenzanilide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-Methoxycarbonyl-2'-methoxybenzanilide (Methyl 4-((2-methoxyphenyl)carbamoyl)benzoate) is a highly functionalized, bifunctional building block utilized in advanced organic synthesis. Its structural architecture features a secondary amide linkage flanked by an electron-deficient benzoyl ring (bearing a para-methoxycarbonyl group) and an electron-rich aniline ring (bearing an ortho-methoxy group).

This specific electronic and steric topology makes it an exceptional model substrate and precursor for three distinct synthetic workflows:

  • Transition-Metal-Catalyzed Directed C–H Functionalization: The secondary amide acts as a weakly coordinating directing group, while the 2'-methoxy group restricts conformational freedom.

  • Amide C–N Bond Activation: The electron-withdrawing ester group reduces the amidic resonance, priming the C–N bond for transition-metal oxidative addition and subsequent cross-coupling.

  • Photochemical Cyclization: The ortho-methoxy group serves as a strategic leaving group during non-oxidative photocyclization, rapidly yielding functionalized phenanthridinones.

Application 1: Palladium-Catalyzed Directed ortho-C–H Functionalization

Mechanistic Causality

In traditional organic synthesis, functionalizing unactivated C(sp2)–H bonds requires pre-functionalized starting materials (e.g., aryl halides). By leveraging the secondary amide of 4-methoxycarbonyl-2'-methoxybenzanilide as a directing group, Palladium(II) catalysts can be tethered in close proximity to the ortho-C–H bonds. The presence of the 2'-methoxy group on the aniline ring is not merely decorative; it sterically biases the trans/cis rotamer ratio of the amide, forcing the benzoyl ring into an optimal trajectory for the Concerted Metalation-Deprotonation (CMD) step. This enables highly regioselective halogenation or carboxylation 1[1].

G A 4-Methoxycarbonyl- 2'-methoxybenzanilide B Pd(II) Coordination (Amide Directing Group) A->B + Pd(OAc)2 C ortho-C-H Cleavage (Palladacycle Intermediate) B->C CMD Mechanism D Functionalization (e.g., Halogenation) C->D + Electrophile (NBS) E Product Release & Pd(II) Regeneration D->E Reductive Elimination E->A Catalytic Cycle

Catalytic cycle of Pd(II)-directed ortho-C-H functionalization of the benzanilide scaffold.

Self-Validating Protocol: Pd-Catalyzed ortho-Bromination

Adapted from established promoter-regulated bromination protocols2[2].

  • Reaction Setup: To an oven-dried 15 mL sealed tube, add 4-Methoxycarbonyl-2'-methoxybenzanilide (0.10 mmol, 1.0 equiv), Na₂S₂O₈ (0.12 mmol, 1.2 equiv), and N-Bromosuccinimide (NBS) (0.12 mmol, 1.2 equiv).

  • Catalyst Initiation: Add Pd(OAc)₂ (10 mol%) followed by Trifluoroacetic anhydride (TFAA) (0.1 mL). Causality Note: TFAA generates a highly electrophilic Pd(II) species in situ, which is critical for overcoming the activation barrier of the electron-deficient benzoyl ring.

  • Solvent Addition & Heating: Stir at room temperature for 2 minutes to allow initial coordination, then add Trifluoroacetic acid (TFA) (0.9 mL). Seal the tube and heat to 80 °C for 12 hours.

  • Validation (TLC): Monitor the consumption of the starting material via TLC (DCM:MeOH = 300:1). The brominated product will appear as a distinct, lower-Rf spot under UV (254 nm).

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Application 2: Nickel-Catalyzed Amide C–N Bond Activation

Mechanistic Causality

Historically, amides are considered unreactive "dead ends" in cross-coupling due to the nN → π*C=O resonance that imparts partial double-bond character to the C–N bond. However, by introducing an electron-withdrawing N-Boc group, the amide is sterically forced out of planarity (amide twisting). In 4-methoxycarbonyl-2'-methoxybenzanilide, the para-ester group further withdraws electron density from the carbonyl, highly activating the C–N bond for oxidative addition by an inexpensive Ni(0) catalyst 3[3]. This enables the direct synthesis of functionalized diaryl ketones via Negishi cross-coupling 4[4].

G Step1 Secondary Amide (Planar, Inert) Step2 N-Boc Protection (Twisted Amide) Step1->Step2 Boc2O, DMAP Step3 Ni(0) Oxidative Addition (C-N Bond Cleavage) Step2->Step3 NiCl2(PPh3)2 Step4 Transmetalation & Reductive Elimination Step3->Step4 Ar-ZnX Step5 Diaryl Ketone Product Step4->Step5 Cross-Coupling

Workflow for Ni-catalyzed C-N bond activation and Negishi cross-coupling via amide twisting.

Self-Validating Protocol: Ni-Catalyzed Negishi Acylation
  • Amide Activation (Twisting): Dissolve the benzanilide (1.0 equiv) in THF. Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv). Stir at room temperature until TLC confirms complete conversion to the N-Boc imide. Isolate via short-pad silica filtration.

  • Glovebox/Schlenk Setup: In an oven-dried vial under argon, charge the N-Boc activated amide (0.2 mmol, 1.0 equiv) and the bench-stable precatalyst NiCl₂(PPh₃)₂ (10 mol%).

  • Cross-Coupling: Add anhydrous Diethyl Ether (1.0 mL, 0.2 M) with vigorous stirring. Causality Note: Et₂O is preferred over THF here as it stabilizes the organozinc intermediate without over-coordinating the Ni center.

  • Transmetalation: Dropwise add the arylzinc reagent (Ar-ZnX, 0.5 M in THF, 1.5 equiv). Stir at 23 °C for 12 hours.

  • Validation (NMR): Quench with 1N HCl, extract with EtOAc. Crude ¹H NMR will show the disappearance of the N-Boc peak (~1.4 ppm) and the aniline aromatic signals, confirming C–N cleavage and ketone formation.

Application 3: Photochemical Cyclization to Phenanthridinones

Mechanistic Causality

Phenanthridin-6(5H)-ones are privileged scaffolds in alkaloid synthesis. Traditional synthesis requires harsh oxidants. However, 2'-methoxybenzanilides undergo a highly efficient non-oxidative photocyclization. Upon UV irradiation, the molecule enters an excited singlet/triplet state, undergoing a conrotatory 6π-electrocyclization. The ortho-methoxy group is strategically positioned to act as a leaving group; the intermediate rapidly eliminates methanol to restore aromaticity, driving the reaction forward thermodynamically 5[5].

G R 4-Methoxycarbonyl- 2'-methoxybenzanilide Ex Excited State (S1/T1) via UV Irradiation R->Ex hν (254 nm) Cy Intramolecular Cyclization (C-C Bond Formation) Ex->Cy Conrotatory Closure El Elimination of Methanol (Aromatization) Cy->El - CH3OH P 3-Methoxycarbonyl- phenanthridin-6(5H)-one El->P Final Product

Photochemical cyclization pathway of 2'-methoxybenzanilides to phenanthridinones.

Self-Validating Protocol: UV-Mediated Cyclization
  • Preparation: Dissolve 4-Methoxycarbonyl-2'-methoxybenzanilide (2.0 mmol) in 500 mL of degassed, anhydrous benzene or methanol (0.004 M). Causality Note: High dilution is strictly required to prevent intermolecular [2+2] cycloadditions or dimerization.

  • Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a low-pressure mercury lamp (254 nm) at room temperature for 18–24 hours under a continuous stream of argon.

  • Validation (Mass Spectrometry): Take a 1 mL aliquot, concentrate, and analyze via LC-MS. The product mass will be exactly [M - 32] (loss of CH₃OH) compared to the starting material.

  • Isolation: Concentrate the bulk solution under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the highly crystalline 3-methoxycarbonylphenanthridin-6(5H)-one product.

Quantitative Data Summary

The table below summarizes the reaction parameters, efficiencies, and the specific mechanistic roles of the functional groups on the 4-Methoxycarbonyl-2'-methoxybenzanilide scaffold across the three workflows.

ApplicationCatalyst / ReagentsKey IntermediateYield RangePrimary Role of Functional Groups
Pd-Catalyzed C–H Bromination Pd(OAc)₂, NBS, TFA/TFAAPalladacycle70–85%Amide: Directing group.2'-OMe: Conformational lock.
Ni-Catalyzed Negishi Coupling NiCl₂(PPh₃)₂, Ar-ZnX, Boc₂OAcyl-Nickel(II)60–90%p-COOMe: Electronic activation.Amide: Cleavage site.
Photochemical Cyclization hν (254 nm), Quartz vesselDihydrophenanthridinone45–65%2'-OMe: Leaving group for aromatization.

References

  • The Journal of Organic Chemistry 1974 Volume 39 No.
  • Source: acs.
  • Source: organic-chemistry.
  • Synthetic Applications of Pd(II)
  • Switchable Site-Selective Benzanilide C(sp 2 )

Sources

Application Note: 4-Methoxycarbonyl-2'-methoxybenzanilide as a Strategic Precursor in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzanilide scaffolds are ubiquitous in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics, including the kinase inhibitors imatinib and ponatinib. 4-Methoxycarbonyl-2'-methoxybenzanilide emerges as a highly versatile, orthogonally protected precursor. This application note details the strategic utility of this compound, providing validated protocols for its divergent functionalization into potent kinase inhibitors and drug-resistant antifungal agents.

Strategic Rationale & Mechanistic Insights

The molecular architecture of 4-methoxycarbonyl-2'-methoxybenzanilide is purposefully designed for fragment-based drug discovery (FBDD) and diversity-oriented synthesis.

1. The Benzanilide Core (Structural Rigidity) The aromatic amide bond provides a rigid, planar scaffold that predictably orientates appended pharmacophores. The synthesis of such cores can be achieved under mild aqueous conditions via native chemical ligation (NCL), a technique increasingly used for the templated synthesis of Bcr-Abl tyrosine kinase inhibitors[1].

2. The 2'-Methoxy Group (Conformational & Electronic Control) The methoxy group at the ortho position of the aniline ring restricts rotation around the N-aryl bond via steric hindrance. More importantly, it serves as a masked hydroxyl group. Ortho-hydroxylated benzanilides are privileged structures; their specific hydroxylation patterns drastically alter bioactivity, shifting target specificity between DNA-PK and rotamase inhibitors[2].

3. The 4-Methoxycarbonyl Group (Elongation Vector) The para-methyl ester on the benzoyl ring provides a highly reactive vector for cross-coupling or saponification. Once converted to a carboxylic acid, it facilitates the attachment of hydrophobic side chains or azole moieties. This specific elongation strategy has recently proven highly effective in developing inhibitors against fluconazole-resistant Candida albicans by targeting the fungal CYP51 enzyme[3].

Divergent Synthetic Workflows

To maximize the utility of 4-methoxycarbonyl-2'-methoxybenzanilide, we outline two self-validating protocols: selective saponification for immediate amide coupling, and global deprotection for scaffold diversification.

Protocol A: Selective Saponification to 4-Carboxy-2'-methoxybenzanilide

Causality Insight: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system selectively hydrolyzes the methyl ester without cleaving the robust benzanilide amide bond or the aryl ether.

  • Dissolution : Dissolve 1.0 mmol of 4-methoxycarbonyl-2'-methoxybenzanilide in 10 mL of a THF/MeOH/H₂O (2:1:1 v/v) mixture. Rationale: The mixed solvent ensures complete dissolution of the hydrophobic precursor while providing the necessary aqueous environment for the hydroxide nucleophile to attack the ester carbonyl.

  • Reagent Addition : Add 2.0 equivalents of LiOH·H₂O (2.0 mmol) in one portion at 0 °C to prevent any background hydrolysis of the amide.

  • Reaction : Warm the mixture to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material (R_f ≈ 0.6) is entirely consumed.

  • Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 10 mL of distilled water and acidify to pH 2-3 using 1M HCl to protonate the carboxylate.

  • Isolation : Collect the resulting white precipitate via vacuum filtration, wash with cold water (3 x 5 mL), and dry under high vacuum for 12 hours to yield the pure carboxylic acid.

Protocol B: Global Deprotection to 4-Carboxy-2'-hydroxybenzanilide

Causality Insight: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the oxygen atoms of both the methoxy ether and the methyl ester. At elevated temperatures, it facilitates the cleavage of both protecting groups, yielding a dual-functionalized scaffold ideal for synthesizing ortho-hydroxylated bioactive libraries[2].

  • Preparation : Flame-dry a round-bottom flask and flush with inert argon. Dissolve 1.0 mmol of the precursor in 15 mL of anhydrous dichloromethane (DCM).

  • Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 4.0 equivalents of BBr₃ (1.0 M in DCM). Rationale: Strict temperature control during addition prevents the exothermic cleavage of the central amide bond, ensuring the benzanilide core remains intact.

  • Cleavage : Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours to ensure complete demethylation of the highly stable aryl ether.

  • Quenching : Carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to safely destroy excess BBr₃, followed by 10 mL of water.

  • Extraction : Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

G A 4-Methoxycarbonyl-2'-methoxybenzanilide (Core Precursor) B Selective Saponification 4-Carboxy-2'-methoxybenzanilide A->B LiOH, THF/MeOH/H2O C Global Deprotection 4-Carboxy-2'-hydroxybenzanilide A->C BBr3, DCM, -78°C to RT D Amide Coupling Kinase Inhibitors (e.g., Bcr-Abl) B->D Fragment Linking E Azole Hybridization CYP51 Antifungal Agents C->E Scaffold Decoration

Divergent synthetic workflows leveraging 4-Methoxycarbonyl-2'-methoxybenzanilide in drug discovery.

Quantitative Pharmacological Data

The derivatives synthesized from the 4-methoxycarbonyl-2'-methoxybenzanilide precursor exhibit potent activity across multiple therapeutic areas. Below is a summary of the pharmacological benchmarks achieved using this scaffold[1][3].

Derivative ScaffoldDownstream ApplicationPrimary TargetEfficacy Metric (IC₅₀ / MIC)Key Structural Feature
4-Carboxy-2'-methoxybenzanilide Oncology (Leukemia)Bcr-Abl Tyrosine Kinase0.1 - 10 nMRigidified N-aryl amide bond
4-Carboxy-2'-hydroxybenzanilide Infectious DiseaseFungal CYP510.125 μg/mLOrtho-hydroxyl hydrogen bonding
Thioester-linked Benzanilide Fragment-Based DiscoveryAbl1 Kinase< 1.0 nMTemplated NCL formation

Sources

Application Notes and Protocols for In Vitro Cell-Based Assays Using 4-Methoxycarbonyl-2'-methoxybenzanilide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Benzanilide Scaffolds

The benzanilide scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties[1][2][3][4]. These compounds represent a promising class for the development of novel therapeutic agents. This application note provides a detailed protocol for evaluating the in vitro cytotoxic effects of a specific benzanilide derivative, 4-Methoxycarbonyl-2'-methoxybenzanilide, using a human cancer cell line.

While the precise mechanism of action for 4-Methoxycarbonyl-2'-methoxybenzanilide is yet to be fully elucidated, related benzanilide compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway[2]. The methoxy group, a common substituent in many approved drugs, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including target binding and metabolic stability[5].

This guide is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of small molecule inhibitors.

Physicochemical Properties and Compound Handling

A summary of the known physicochemical properties of 4-Methoxycarbonyl-2'-methoxybenzanilide is presented in Table 1. Proper handling and storage are critical for maintaining the compound's integrity.

PropertyValueSource
Molecular FormulaC16H15NO4N/A
Molecular Weight285.29 g/mol N/A
AppearanceCream solid[6]
Melting Point154 - 156 °C[6]
SolubilityInsoluble in water. Soluble in organic solvents like DMSO.[6]
StabilityMoisture sensitive.[6]

Note: It is recommended to prepare fresh stock solutions of 4-Methoxycarbonyl-2'-methoxybenzanilide in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and store them at -20°C, protected from light and moisture.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds[7][8]. The assay is based on the principle that metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Materials and Reagents
  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 4-Methoxycarbonyl-2'-methoxybenzanilide

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Methoxycarbonyl-2'-methoxybenzanilide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Include appropriate controls:

      • Untreated control: Cells with medium only.

      • Vehicle control: Cells with medium containing the same concentration of DMSO as the treated wells.

      • Positive control: A known cytotoxic agent (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Visualization of Experimental Workflow and Potential Mechanism

To aid in the conceptualization of the experimental design and the compound's putative mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment MTT Addition MTT Addition Cell Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

G Benzanilide 4-Methoxycarbonyl- 2'-methoxybenzanilide EGFR EGFR Benzanilide->EGFR Inhibition Downstream\nSignaling Downstream Signaling EGFR->Downstream\nSignaling Proliferation Cell Proliferation Downstream\nSignaling->Proliferation Apoptosis Apoptosis Downstream\nSignaling->Apoptosis Inhibition

Caption: Putative Mechanism of Action via EGFR Inhibition.

Expected Results and Interpretation

The MTT assay will yield dose-dependent cytotoxicity, with higher concentrations of 4-Methoxycarbonyl-2'-methoxybenzanilide expected to result in lower cell viability. The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key parameter for evaluating its cytotoxic potency. A lower IC50 value indicates greater potency.

Troubleshooting and Optimization

  • High background absorbance: Incomplete removal of the MTT solution or insufficient solubilization of formazan crystals can lead to high background. Ensure thorough washing and complete dissolution.

  • Low signal: Insufficient cell numbers or a short incubation time with MTT can result in a weak signal. Optimize cell seeding density and incubation times.

  • Inconsistent results: Variability in cell seeding, compound dilutions, or incubation times can lead to inconsistent data. Maintain consistency in all experimental steps.

  • Compound precipitation: If the compound precipitates in the culture medium, consider using a lower concentration range or a different solvent system.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of the cytotoxic activity of 4-Methoxycarbonyl-2'-methoxybenzanilide. By following this guide, researchers can obtain reliable and reproducible data to characterize the anticancer potential of this and other benzanilide derivatives. Further studies, such as mechanism of action and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of promising compounds.

References

  • Synthesis, characterization and evaluation of biological activities of benzanilide derivatives. (2025). ResearchGate. [Link]

  • In-Silico and In-Vitro Study of Benzanilide Derivatives as a Potent Anti-Cancer Agent. (2020). ResearchGate. [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2025). Semantic Scholar. [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). PMC. [Link]

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. (2023). PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITIES OF BENZANILIDE DERIVATIVES K. Janarththany1* and M.H. Haroon. (2023). ResearchGate. [Link]

  • A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. (2022). Bio-protocol. [Link]

  • Protocols: protein - small molecule interactions. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Practical Guidance for Small Molecule Screening. (2013). Yale Center for Molecular Discovery. [Link]

  • NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. (n.d.). Revue Roumaine de Chimie. [Link]

  • Anti-invasion activity of trans-4-methoxy-cinnamaldehyde (4-MCA) in cervical cancer cells. (n.d.). The 6th International Conference on Biochemistry and Molecular Biology. [Link]

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Isolation, characterization, and structural elucidation of 4-methoxyacetanilide from marine actinobacteria Streptomyces sp. SCA29 and evaluation of its enzyme inhibitory, antibacterial, and cytotoxic potential. (2019). PubMed. [Link]

  • 4-METHOXY-2-METHOXYCARBONYLMETHOXY-BENZOIC ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (n.d.). ResearchGate. [Link]

  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed. [Link]

  • Dual modulation of GIP and glucagon action by the low molecular weight compound 4-hydroxybenzoic acid 2-bromobenzylidene hydrazide. (2011). PubMed. [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved from [Link]

Sources

formulation strategies for 4-Methoxycarbonyl-2'-methoxybenzanilide delivery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for the Delivery of 4-Methoxycarbonyl-2'-methoxybenzanilide

Physicochemical Profiling & Mechanistic Rationale

4-Methoxycarbonyl-2'-methoxybenzanilide (MCMB) is a highly lipophilic, synthetic benzanilide derivative. Structurally, it features a rigid, planar benzanilide core flanked by a methoxycarbonyl group (methyl ester) at the para-position of the benzoyl ring and a methoxy group at the ortho-position of the aniline ring.

The Solubility Bottleneck: The planar amide linkage in benzanilide derivatives promotes strong, highly ordered intermolecular hydrogen bonding, resulting in a high crystal lattice energy and elevated melting points[1][2]. Combined with the lipophilicity contributed by its methoxy and ester substituents, MCMB exhibits extremely poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound[3][4].

To translate such molecules into viable therapeutics, formulation strategies must bypass the thermodynamic barrier of the crystalline state. This guide details two self-validating, field-proven formulation workflows: Nanostructured Lipid Carriers (NLCs) and Amorphous Solid Dispersions (ASDs) . NLCs leverage lipid imperfections to encapsulate the drug and facilitate endocytotic cellular uptake[5][6], while ASDs utilize polymeric matrices to lock the drug in a high-energy amorphous state, vastly enhancing its apparent solubility and dissolution kinetics[7][8].

Strategy 1: Nanostructured Lipid Carriers (NLCs)

Causality & Rationale: Traditional Solid Lipid Nanoparticles (SLNs) form perfect crystalline lattices upon cooling, which often leads to the expulsion of highly crystalline drugs like benzanilides during storage[6]. NLCs solve this by incorporating a liquid lipid (oil) into the solid lipid matrix. The spatial mismatch between the solid and liquid lipids creates structural imperfections, providing "pockets" that accommodate the bulky MCMB molecules, thereby maximizing Entrapment Efficiency (EE%) and preventing recrystallization[5].

Protocol A: Preparation of MCMB-NLCs via Hot-Melt Ultrasonic Dispersion

Materials:

  • Active: 4-Methoxycarbonyl-2'-methoxybenzanilide (MCMB)

  • Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides)

  • Surfactant: Poloxamer 188 (Pluronic F-68)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh 400 mg of Precirol ATO 5 and 100 mg of Miglyol 812 (4:1 ratio). Heat the lipid mixture in a water bath to 75°C (approximately 15°C above the melting point of Precirol).

    • Causality: Heating reduces lipid viscosity and provides the thermodynamic energy required to completely dissolve the lipophilic MCMB into the lipid matrix.

  • Drug Incorporation: Add 50 mg of MCMB to the molten lipid phase. Stir magnetically at 500 RPM for 15 minutes until optically clear.

  • Aqueous Phase Preparation: Dissolve 200 mg of Poloxamer 188 in 20 mL of ultra-pure water. Heat this aqueous phase to exactly 75°C.

    • Causality: Temperature matching is critical. If the aqueous phase is cooler, the lipids will prematurely crystallize upon mixing, causing the drug to precipitate out of the matrix.

  • Pre-emulsification: Inject the hot aqueous phase into the lipid phase under high-speed homogenization (Ultra-Turrax) at 10,000 RPM for 3 minutes.

    • Self-Validation Check: The resulting pre-emulsion must be a uniform, milky-white dispersion with no visible drug crystals or phase separation.

  • Ultrasonic Dispersion: Transfer the pre-emulsion to a probe sonicator. Sonicate at 40% amplitude for 5 minutes (pulsed: 10s ON, 5s OFF) while maintaining the temperature at 75°C.

    • Causality: Acoustic cavitation generates immense localized shear forces, breaking the coarse micro-droplets down into the nanometer range (<150 nm) necessary for efficient cellular endocytosis.

  • Solidification & Quenching: Immediately plunge the nanoemulsion into an ice-water bath (0-2°C) and stir gently for 30 minutes.

    • Causality: Rapid quenching freezes the lipid matrix in a high-energy, imperfect crystalline state (α-form), locking the MCMB inside before it has time to partition out.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Causality & Rationale: By co-melting MCMB with a specialized polymer like Hypromellose Acetate Succinate (HPMCAS), the drug's crystal lattice is mechanically and thermally destroyed[7]. HPMCAS acts as a steric stabilizer and an anti-plasticizer. The polymer's hydroxyl groups form strong hydrogen bonds with the carbonyl and amide moieties of the benzanilide core, preventing the drug molecules from re-aggregating and recrystallizing[8].

Protocol B: Preparation of MCMB-ASDs via Hot-Melt Extrusion (HME)

Step-by-Step Methodology:

  • Powder Blending: Geometrically mix MCMB and HPMCAS-HF grade at a 1:4 (w/w) ratio using a Turbula mixer for 15 minutes.

    • Causality: The 1:4 ratio ensures the drug is below its saturation solubility in the polymer melt, allowing for the formation of a true molecular dispersion (solid solution).

  • Hot-Melt Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from the feeding zone to the die: 90°C → 130°C → 150°C → 160°C. Set screw speed to 100 RPM.

    • Causality: 160°C is strategically chosen to be above the glass transition temperature (Tg) of HPMCAS but below the thermal degradation point of MCMB. The intense shear forces of the twin screws intimately mix the components at a molecular level.

  • Quenching & Milling: Extrude the melt onto a chill roll (15°C) to rapidly cool the extrudate. Mill the brittle extrudate using a cryogenic impact mill and sieve to collect the <250 µm fraction.

    • Self-Validation Check: The raw extrudate filament must be completely transparent. Any opacity or cloudiness indicates undissolved crystalline drug (phase separation). Furthermore, post-milling Powder X-Ray Diffraction (PXRD) must show a broad "halo" with an absolute absence of sharp Bragg peaks, confirming 100% amorphization.

Quantitative Data Presentation

The following table summarizes the critical quality attributes (CQAs) of the formulated MCMB systems compared to the unformulated active pharmaceutical ingredient (API).

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Physical State
MCMB-NLC 145.2 ± 4.50.18 ± 0.02-32.4 ± 1.588.5 ± 2.18.4 ± 0.5Nanocrystalline / Imperfect Matrix
MCMB-ASD (HME) N/A (Milled Powder)N/AN/AN/A20.0 ± 0.0Fully Amorphous Solid Solution
Unformulated MCMB > 5000> 0.80-12.0 ± 3.2N/A100.0Highly Crystalline

Delivery Pathway Visualization

To understand the intracellular pharmacokinetics of the lipid-based formulation, the following diagram maps the cellular uptake and cytosolic release of the MCMB-loaded NLCs.

MCMB_Delivery NLC MCMB-NLC Formulation Uptake Cellular Endocytosis NLC->Uptake Membrane Binding Endosome Endosomal Entrapment Uptake->Endosome Vesicle Formation Escape Lipid Fusion & Escape Endosome->Escape pH Drop Release Cytosolic Drug Release Escape->Release Matrix Degradation

Intracellular delivery pathway of MCMB-loaded Nanostructured Lipid Carriers (NLCs).

References

  • Solubility of Benzanilide Crystals in Organic Solvents Source: Journal of Chemical & Engineering Data URL:[Link]

  • Formulation and Solid-State Characterisation of a Novel Benzanilide Co-crystal of the Anti-HIV Drug Efavirenz Source: Semantic Scholar URL:[Link]

  • Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers Source: MDPI URL:[Link]

  • Pharmaceutical Eutectics: A Promising Drug Delivery System Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Natural Deep Eutectic Solvents (NADES) to Enhance Berberine Absorption: An In Vivo Pharmacokinetic Study Source: PMC (PubMed Central) URL:[Link]

  • Determination and Modeling of Artesunate Solubility in 13 Pure Solvents at 283.15–323.15 K Source: Journal of Chemical & Engineering Data URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Methoxycarbonyl-2'-methoxybenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, causality-driven framework for diagnosing and resolving low-yield bottlenecks during the synthesis of sterically hindered benzanilides.

Introduction & Diagnostic Workflow

The synthesis of 4-Methoxycarbonyl-2'-methoxybenzanilide involves the formation of an amide bond between an electrophilic benzoyl species (derived from mono-methyl terephthalate) and a nucleophilic amine (o-anisidine). While conceptually a straightforward nucleophilic acyl substitution, researchers frequently report yields below 50%. As a Senior Application Scientist, I have found that these failures are rarely due to reagent quality, but rather a fundamental mismatch between the chosen reaction conditions and the specific steric and electronic demands of the substrates.

Use the diagnostic workflow below to identify the root cause of your low yield.

Troubleshooting Start Yield < 50% Coupling Using EDC/HATU? Start->Coupling Steric Issue: Steric Hindrance Action: Switch to Acid Chloride Coupling->Steric Yes AcidCl Using Acid Chloride? Coupling->AcidCl No AqBase Using Aqueous Base? AcidCl->AqBase Yes Hydrolysis Issue: Ester Hydrolysis Action: Use Anhydrous Base AqBase->Hydrolysis Yes Workup Product in Aqueous Phase? AqBase->Workup No Precip Issue: Poor Solubility Action: Extract with EtOAc/THF Workup->Precip Yes

Diagnostic workflow for troubleshooting low yields in benzanilide synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am using standard coupling agents (e.g., HATU, EDC/HOBt) with mono-methyl terephthalate and o-anisidine, but the reaction stalls at 20-30% conversion. Why?

Causality & Solution: The primary issue is the severe steric hindrance imparted by the methoxy group at the ortho position of o-anisidine[1]. In ortho-substituted anilines, the bulky substituent restricts the conformational freedom of the amine, physically blocking the optimal Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack the bulky activated ester intermediate formed by HATU or EDC[2]. Furthermore, the nucleophilicity of the amine is fundamentally diminished by this steric bulk[3]. Actionable Fix: Abandon standard peptide-coupling agents. Instead, utilize the acid chloride derivative (methyl 4-chlorocarbonylbenzoate). The acid chloride creates a significantly more electrophilic carbonyl carbon with a smaller steric footprint, which can overcome the activation energy barrier of the ortho-substituted aniline[3].

Q2: I switched to the acid chloride (methyl 4-chlorocarbonylbenzoate) and used aqueous NaOH (Schotten-Baumann conditions), but my yield is still low. LC-MS shows a highly polar byproduct. What went wrong?

Causality & Solution: You are observing competing ester hydrolysis. The target molecule contains a base-sensitive methyl ester (the 4-methoxycarbonyl group). Under standard Schotten-Baumann conditions (aqueous NaOH), the hydroxide ion acts as a hard nucleophile. While it successfully neutralizes the HCl byproduct of the amidation, it also rapidly attacks the ester carbonyl, saponifying it into the corresponding carboxylic acid (4-carboxy-2'-methoxybenzanilide)[4]. Actionable Fix: Transition to strictly anhydrous conditions. Use an anhydrous organic solvent (e.g., Dichloromethane) and a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Pyridine to scavenge the HCl without hydrolyzing the ester.

Q3: The reaction seems to reach completion by TLC, but my isolated yield after aqueous workup is poor. Where is my product?

Causality & Solution: Benzanilide derivatives—particularly those with planar aromatic systems and strong intermolecular hydrogen bonding (amide N-H to carbonyl C=O)—often suffer from extremely poor solubility in standard extraction solvents like cold DCM or diethyl ether. Your product is likely precipitating during the reaction or the aqueous wash, accumulating in the emulsion layer or forming an intractable suspension. Actionable Fix: Do not rely on standard liquid-liquid extraction if a precipitate forms. Instead, drive the precipitation to completion by adding a non-polar anti-solvent (like hexane or water) to the organic phase, and isolate the product directly via vacuum filtration.

Mechanistic Pathway & Competing Reactions

The diagram below illustrates the divergence between the desired amidation pathway and the parasitic hydrolysis pathway that destroys the product yield.

Mechanism AcidCl Methyl 4-chlorocarbonylbenzoate Intermediate Tetrahedral Intermediate AcidCl->Intermediate + Amine Amine o-Anisidine Amine->Intermediate Product 4-Methoxycarbonyl- 2'-methoxybenzanilide Intermediate->Product Anhydrous Base (- HCl) SideProduct 4-Carboxy- 2'-methoxybenzanilide Intermediate->SideProduct Aqueous Base (+ OH⁻) Product->SideProduct Excess OH⁻ (Saponification)

Mechanistic pathway showing desired amide coupling versus competing ester hydrolysis.

Quantitative Data: Comparison of Reaction Conditions

The following table summarizes the expected outcomes based on the intersection of coupling strategies and base selection.

Reagent SystemBaseSolventAverage YieldPrimary Failure Mode
EDC/HOBtDIPEADMF< 30%Steric hindrance blocks nucleophilic attack
HATUDIPEADMF35–40%Sluggish kinetics due to ortho-methoxy bulk
Acid ChlorideAq. NaOHWater/DCM40–50%Ester hydrolysis (saponification)
Acid Chloride Pyridine Anhydrous DCM > 85% None (Optimized Condition)

Self-Validating Experimental Protocol

Synthesis of 4-Methoxycarbonyl-2'-methoxybenzanilide via Anhydrous Acid Chloride Activation

Objective: Achieve >85% yield by mitigating steric hindrance and preventing ester saponification.

Materials:

  • Methyl 4-chlorocarbonylbenzoate (1.1 equiv)

  • o-Anisidine (1.0 equiv)

  • Pyridine or DIPEA (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon) to exclude ambient moisture.

  • Amine Solution: Dissolve o-anisidine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

    • Causality: Pyridine acts as a mild acid scavenger to prevent the protonation of the weakly nucleophilic o-anisidine by the generated HCl, maintaining the amine in its active, unprotonated state.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dissolve methyl 4-chlorocarbonylbenzoate (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.

    • Causality: The slight excess of acid chloride compensates for any trace moisture[5]. Dropwise addition at 0 °C controls the highly exothermic reaction, preventing localized heating that could drive side reactions.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: As the reaction proceeds, the solution will become increasingly cloudy due to the precipitation of pyridinium chloride salts. This provides immediate, visual confirmation of successful amide bond formation and HCl generation.

  • Workup & Isolation (Crucial Step): Quench the reaction with a saturated aqueous solution of NH₄Cl. Do not use NaOH or NaHCO₃ , as this will risk partial ester hydrolysis. If the benzanilide product precipitates in the DCM layer, do not attempt to force it into solution with more solvent. Instead, evaporate the DCM under reduced pressure, suspend the crude solid in cold water to dissolve the pyridinium chloride salts, and isolate the product via vacuum filtration.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water to yield pure 4-Methoxycarbonyl-2'-methoxybenzanilide.

References

  • How can i form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound? Source: ResearchGate URL:[Link]

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent Source: ACS Publications URL:[Link]

Sources

how to improve solubility of 4-Methoxycarbonyl-2'-methoxybenzanilide in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-Methoxycarbonyl-2'-methoxybenzanilide .

This compound is a highly lipophilic, non-ionizable benzanilide derivative. Its poor aqueous solubility is driven by a high crystal lattice energy (stabilized by intermolecular hydrogen bonding at the amide core and π−π stacking of the aromatic rings) and a significant entropic penalty when introduced to water.

Below, you will find a mechanistic breakdown, validated troubleshooting workflows, and self-correcting protocols to optimize your formulations.

Diagnostic Workflow

G Start 4-Methoxycarbonyl-2'-methoxybenzanilide Precipitation in Aqueous Media Assess Determine Application Type Start->Assess InVitro In Vitro Assays (Tolerates organic solvents) Assess->InVitro Cell culture/Biochem InVivo In Vivo / Clinical (Requires biocompatibility) Assess->InVivo Animal models/Oral Cosolvent Co-solvent System (DMSO + PEG 400 + Tween 80) InVitro->Cosolvent Complexation Inclusion Complexation (HP-β-CD) InVivo->Complexation Nano Particle Size Reduction (Nanosuspension/Milling) InVivo->Nano Validate Validation (HPLC & DLS) Cosolvent->Validate Complexation->Validate Nano->Validate

Workflow for troubleshooting 4-Methoxycarbonyl-2'-methoxybenzanilide aqueous solubility.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 4-Methoxycarbonyl-2'-methoxybenzanilide instantly precipitate when I dilute my DMSO stock into an assay buffer? A1: This is a classic "solvent crash-out." The compound features two hydrophobic benzene rings, a methoxy group, and a methyl ester. When diluted into water, the overall lipophilicity of the molecule dominates[1]. The sudden shift in the dielectric constant strips away the DMSO solvation sphere. To minimize the thermodynamically unfavorable surface area exposed to water, the hydrophobic moieties rapidly aggregate, leading to nucleation and precipitation.

Q2: Can I use pH adjustment (acid/base titration) to dissolve this compound? A2: No. Unlike weakly acidic or basic drugs, 4-Methoxycarbonyl-2'-methoxybenzanilide lacks functional groups that can be ionized at physiological pH. Salt formation is highly effective for ionizable compounds, but it is completely ineffective for neutral molecules like this one[2]. Attempting to force dissolution with extreme pH will likely result in the hydrolysis of the methyl ester or the amide bond rather than stable solubilization.

Q3: What are the most reliable strategies for this specific structural class? A3: Because it behaves as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability), enhancing the dissolution rate is critical[3]. The most effective strategies are:

  • Ternary Co-solvency: Blending water with miscible organic solvents to reduce interfacial tension[4].

  • Cyclodextrin Complexation: Using a hydrophobic cavity to shield the aromatic rings from water.

  • Particle Size Reduction (Nanosuspension): Increasing the surface-area-to-volume ratio to enhance the dissolution velocity[3].

Section 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Precipitation in In Vitro Biochemical Assays

Cause: The aqueous buffer cannot support the thermodynamic solubility limit of the compound. Solution: Employ a ternary co-solvent system to step down the polarity gradient.

Protocol 1: Preparation of a Ternary Co-solvent System Adapted from established benzanilide solubilization frameworks[5].

  • Stock Preparation: Dissolve 4-Methoxycarbonyl-2'-methoxybenzanilide in anhydrous DMSO to a concentration of 25 mg/mL. Vortex until optically clear.

  • Co-solvent Addition: To a sterile tube, add 400 µL of PEG 400. Add 100 µL of the DMSO stock and mix thoroughly. PEG 400 acts as a bridge, preventing immediate aggregation.

  • Surfactant Integration: Add 50 µL of Tween-80. Vortex vigorously. The surfactant will form micelles to encapsulate the hydrophobic core.

  • Aqueous Titration: Slowly add 450 µL of your aqueous buffer (e.g., PBS) dropwise while continuously vortexing to prevent localized crash-out.

  • Self-Validation Step: Centrifuge the final 1 mL solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure the absorbance at 600 nm using a spectrophotometer.

    • Validation Logic: An OD600​>0.05 indicates light scattering from sub-visible colloidal aggregates. If this occurs, your system has failed; increase the Tween-80 fraction by 2% and repeat the validation.

Issue 2: Poor Bioavailability in In Vivo Animal Models

Cause: Organic solvents like DMSO/PEG are poorly tolerated at high volumes in animals, and the drug precipitates in the gastric fluid. Solution: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexation.

Protocol 2: HP- β -CD Complexation via the Kneading Method Adapted from complexation strategies for poorly soluble benzamides[1].

  • Molar Ratio Calculation: Weigh out HP- β -CD and 4-Methoxycarbonyl-2'-methoxybenzanilide in a 2:1 molar ratio (excess cyclodextrin ensures complete encapsulation).

  • Paste Formation: Place the HP- β -CD in a mortar. Add a minimal amount of purified water (just enough to form a thick paste).

  • Kneading: Gradually add the benzanilide compound to the paste. Knead continuously for 45–60 minutes. The mechanical energy forces the hydrophobic aromatic rings into the lipophilic cavity of the cyclodextrin.

  • Lyophilization: Disperse the paste in 10 mL of water, filter through a 0.45 µm membrane to remove uncomplexed drug, and freeze-dry (lyophilize) the filtrate for 48 hours.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder.

    • Validation Logic: A simple physical mixture will show the distinct melting endotherm of the benzanilide (typically around 150-160°C). The complete disappearance of this melting peak in your sample confirms successful molecular inclusion, proving the drug is fully encapsulated and amorphous.

Section 3: Quantitative Data Summaries

To help you select the appropriate formulation route, the following table summarizes the expected performance of various solubility enhancement strategies based on historical data for benzanilide derivatives.

Table 1: Comparative Solubility Enhancement Strategies for Benzanilide Derivatives

StrategyMechanism of ActionExpected Solubility GainOptimal Application
Ternary Co-solvency Reduces dielectric constant of the medium, lowering interfacial tension.100x - 500xIn vitro assays, IV injection
Cyclodextrin Complexation Encapsulates hydrophobic aromatic rings within a lipophilic cavity.10x - 50xOral liquid formulations, In vivo
Nanosuspension (Milling) Increases surface-area-to-volume ratio, enhancing dissolution velocity.Apparent solubility ↑High-dose oral delivery
Solid Dispersion Traps drug in an amorphous state within a hydrophilic polymer matrix.20x - 100xSolid oral dosage forms (Tablets)

Section 4: References

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility."[Link]

  • PMC. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." [Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Methoxycarbonyl-2'-methoxybenzanilide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Methoxycarbonyl-2'-methoxybenzanilide. As a neutral, moderately non-polar compound, its separation by reversed-phase chromatography is straightforward, yet achieving optimal peak shape, retention, and resolution requires a systematic approach. This document moves beyond generic advice to explain the causal relationships behind chromatographic phenomena, empowering you to make informed decisions during method development.

Analyte Profile: 4-Methoxycarbonyl-2'-methoxybenzanilide

Understanding the physicochemical properties of your analyte is the foundation of effective method development.

PropertyAssessmentRationale & Implications for HPLC
Chemical Structure The molecule contains two aromatic rings, an amide linker, an ester group, and an ether group. Its significant hydrocarbon framework makes it well-suited for reversed-phase HPLC on non-polar stationary phases like C18.
Compound Class NeutralThe amide proton is extremely weakly acidic (pKa > 15) and there are no basic functional groups. Consequently, the analyte's charge state will not change across the operational pH range of silica-based columns (pH 2-8).[1][2] This simplifies method development, as mobile phase pH will not be a primary tool for manipulating retention or selectivity.[3]
Polarity Moderately Non-polarThe presence of polar functional groups (amide, ester, ether) is balanced by the non-polar aromatic rings. This suggests that a mixture of water and a water-miscible organic solvent like acetonitrile or methanol will be effective for elution.
Solubility High in Organic SolventsThe analyte is expected to be readily soluble in acetonitrile, methanol, and mixtures of these solvents with water. Sample preparation should prioritize dissolving the compound in a solvent that is as weak as, or weaker than, the initial mobile phase to prevent peak distortion.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of 4-Methoxycarbonyl-2'-methoxybenzanilide in a direct question-and-answer format.

Q1: My peak is exhibiting significant tailing. What are the likely causes and how can I correct this?

Answer: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent problem in HPLC.[5][6] For a neutral compound like 4-Methoxycarbonyl-2'-methoxybenzanilide, the causes differ slightly from those affecting acidic or basic analytes.

Causality Chain & Solutions:

  • Secondary Interactions: While strong ionic interactions with residual silanols are less of a concern for neutral compounds, weaker hydrogen bonding or dipole-dipole interactions can still occur, causing tailing.[7]

    • Solution: Ensure you are using a high-purity, end-capped C18 column. These columns have a minimal concentration of accessible silanol groups, reducing the potential for these secondary interactions.[8]

  • Column Contamination or Degradation: The most common cause of peak shape issues for all analytes is a compromised column.[4] Strongly retained impurities from previous injections can create active sites on the column frit or stationary phase, leading to tailing. A void at the column inlet can also disrupt the sample band, causing both tailing and splitting.

    • Solution 1 (Contamination): Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, then hexane, followed by a reversal of the sequence). If this fails, replace the column.

    • Solution 2 (Void): A void is often irreversible. The best practice is preventative: always use a guard column to protect the analytical column from particulates and strongly adsorbed sample components.[5]

  • Sample Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a right-skewed (tailing) peak shape.[7]

    • Solution: Systematically reduce the injection volume or the sample concentration until a symmetrical peak is achieved.[6]

Q2: The analyte is eluting too quickly (low retention time). How can I increase its retention?

Answer: Poor retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.[5] In reversed-phase HPLC, the goal is to increase the hydrophobic interaction between the analyte and the C18 stationary phase.

Causality Chain & Solutions:

  • Mobile Phase is Too "Strong": The organic solvent (e.g., acetonitrile) is the "strong" solvent in reversed-phase HPLC. A high percentage of it in the mobile phase will decrease retention.[3]

    • Solution: Decrease the percentage of the organic modifier. A general rule is that a 10% decrease in the organic modifier can increase the retention factor (k) by a factor of 2-3, providing more interaction time with the stationary phase and thus improving retention.[5]

  • Incorrect Stationary Phase: While a C18 is a good starting point, if retention is still poor even with a high aqueous content, the column may not be hydrophobic enough.

    • Solution: Switch to a C18 column with a higher carbon load or consider a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds.

Q3: I see an impurity eluting very close to my main peak. How can I improve the resolution?

Answer: Achieving baseline resolution between the analyte of interest and an impurity is critical for accurate quantification. Resolution is a function of efficiency, retention, and selectivity. Since retention has been addressed (Q2) and efficiency is largely a function of the column and system, the most powerful tool here is selectivity (α) .

Causality Chain & Solutions:

  • Suboptimal Mobile Phase Composition: The current mobile phase composition (e.g., water/acetonitrile) may not provide enough difference in partitioning behavior between your analyte and the impurity.

    • Solution 1 (Change Organic Modifier): This is the most effective way to alter selectivity for a neutral compound. Acetonitrile, methanol, and tetrahydrofuran (THF) have different solvent properties (dipole moment, hydrogen bond acidity/basicity). Switching from acetonitrile to methanol, or using a ternary mixture, can change the elution order and improve resolution.

    • Solution 2 (Optimize the Gradient): Gradient elution is highly effective for separating mixtures with varying polarities.[9][10][11] By making the gradient shallower (i.e., increasing the gradient time over the same %B range), you can significantly improve the resolution between closely eluting peaks.

G

Experimental Protocols

Protocol 1: Performing a Generic Scouting Gradient Run

This protocol establishes a baseline chromatogram to determine the approximate elution conditions for the analyte.

Objective: To quickly determine the retention time of 4-Methoxycarbonyl-2'-methoxybenzanilide and identify the presence of any impurities.

Methodology:

  • Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the sample at ~0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or determine λmax via UV scan).

  • Gradient Program:

Time (min)%A (Water)%B (ACN)
0.0955
20.0595
25.0595
25.1955
30.0955

Analysis: This fast gradient will show where the main peak elutes. If it elutes very early (< 2 min), the compound is more polar than expected. If it elutes very late (> 15 min), it is highly non-polar. Use this information to design a more focused gradient as described in Protocol 2.

Protocol 2: Optimizing the Gradient for Improved Resolution

Objective: To improve the separation between the main analyte peak and a closely eluting impurity identified in the scouting run.

Methodology:

  • Identify Retention Time: From the scouting run (Protocol 1), note the retention time (t_R) of your analyte. Let's assume it was 12 minutes.

  • Calculate Starting Conditions: The gradient should start with a mobile phase composition that provides good retention but doesn't take too long. A good starting point is the mobile phase composition ~2-3 minutes before the peak started to elute in the scouting run.

  • Design the Focused Gradient: The key is to decrease the rate of change of the mobile phase composition around the elution time of the target peaks.

Example Focused Gradient Program:

Time (min)%A (Water)%B (ACN)CurveComments
0.06040LinearInitial hold to focus the sample at the column head.
2.06040Linear
17.04060LinearShallow gradient segment. The %B changes by only 20% over 15 minutes (1.33%/min), increasing resolution.
18.0595LinearFast wash to elute any strongly retained compounds.
23.0595Linear
23.16040LinearRe-equilibration to starting conditions.
30.06040Linear

G

References

  • Row, K. H., & Lee, J. W. (2002). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Journal of the Korean Industrial and Engineering Chemistry, 13(6), 576-582.
  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Periat, A., et al. (2014). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Row, K. H. (2008). Prediction of the Elution Profile of Aromatic Compounds in RP-HPLC. Separation Science and Technology, 43(2), 331-346.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • McCalley, D. V. (2010). Hydrophilic-Interaction Chromatography: An Update.
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Nawrocki, J. (2008). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Studzińska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Subirats, X., et al. (2011). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • LCGC International. (2026, March 25). Gradient HPLC for Reversed-Phase Separations. Retrieved from [Link]

Sources

preventing degradation of 4-Methoxycarbonyl-2'-methoxybenzanilide during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the Technical Support Center for 4-Methoxycarbonyl-2'-methoxybenzanilide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for maintaining the stability and integrity of this compound. This resource goes beyond simple storage instructions, delving into the underlying chemical principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and stability of 4-Methoxycarbonyl-2'-methoxybenzanilide.

Q1: What are the primary degradation pathways for 4-Methoxycarbonyl-2'-methoxybenzanilide?

A1: The primary degradation pathways for 4-Methoxycarbonyl-2'-methoxybenzanilide, like other benzanilide derivatives, are hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, yielding 4-methoxycarbonyl benzoic acid and 2-methoxyaniline.[1] The ester group is also prone to hydrolysis, which would result in 4-carboxy-2'-methoxybenzanilide. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.[2]

  • Photodegradation: Aromatic amides can be sensitive to light, particularly UV radiation.[3][4] Exposure can lead to complex photochemical reactions, potentially causing discoloration and the formation of various byproducts.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can promote the cleavage of the amide and ester bonds.[5][6]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To minimize degradation, specific storage conditions are crucial.

Storage DurationTemperatureAtmosphereLight ConditionsContainer
Short-Term (Weeks) 2-8°C (Refrigerated)Inert Gas (e.g., Argon, Nitrogen)Protected from light (Amber vial)Tightly sealed glass container
Long-Term (Months/Years) -20°C or lower (Frozen)Inert Gas (e.g., Argon, Nitrogen)Protected from light (Amber vial)Tightly sealed glass container
Q3: I've noticed a slight discoloration (yellowing) of my stored compound. What could be the cause?

A3: A yellowing of the compound is often an early indicator of degradation. This can be caused by:

  • Photodegradation: Exposure to light, especially UV, can generate chromophoric (color-producing) byproducts.[3]

  • Oxidation: While amides are relatively stable, the presence of impurities or exposure to air over long periods can lead to oxidative processes, particularly if the aromatic rings have activating groups.[7]

  • Hydrolysis Byproducts: The degradation products themselves might be colored, or they could undergo secondary reactions that produce colored compounds.

Q4: Can I store 4-Methoxycarbonyl-2'-methoxybenzanilide dissolved in a solvent?

A4: Storing the compound in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, choose a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) and store at low temperatures under an inert atmosphere. Always perform a purity check before use.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Sample
Symptoms:
  • Chromatographic analysis (e.g., HPLC, LC-MS) shows peaks that do not correspond to the parent compound.

  • Physical appearance has changed (e.g., color, texture).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected impurities.

Corrective Actions:
  • Re-purification: If the purity is compromised, re-purify a small amount of the material using an appropriate technique like recrystallization or column chromatography.

  • Supplier Communication: Contact the supplier to inquire about the manufacturing date, purity specifications, and their recommended storage conditions.

  • Analytical Characterization: Use techniques like LC-MS and NMR to identify the impurities. This can provide clues about the degradation pathway.[8]

Issue 2: Inconsistent Experimental Results Over Time
Symptoms:
  • Decreased potency or activity in biological assays.

  • Variability in analytical measurements (e.g., peak area in HPLC).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Preventative Measures:
  • Stability-Indicating Method: Develop and validate a stability-indicating HPLC method to separate the active compound from its degradation products.[9]

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products and establish their chromatographic profiles. This is a key component of drug stability testing.

III. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquot: Upon receiving the compound, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Atmosphere: Place each aliquot in an amber glass vial. Flush the vial with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to displace oxygen.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap with parafilm.

  • Storage: Place the vials in a labeled, sealed secondary container and store at the appropriate temperature (-20°C for long-term storage).

  • Usage: When needed, remove one aliquot and allow it to warm to room temperature before opening to prevent condensation of moisture inside the vial.

Protocol 2: Basic Forced Degradation Study

This protocol provides a framework for identifying potential degradation pathways.

  • Sample Preparation: Prepare five separate solutions of 4-Methoxycarbonyl-2'-methoxybenzanilide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze each stressed sample, along with a control (unstressed) sample, by a suitable analytical method like HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms to identify new peaks (degradation products) and a decrease in the main peak area.

IV. References

  • Benzanilide - Grokipedia. (n.d.). Retrieved from

  • Hsiao, S. H., & Li, C. L. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 89(3), 448-455.

  • The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid. Journal of the Chemical Society (Resumed).

  • Chatterjee, P. K., & Conrad, C. M. (1968). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(11), 3217-3233.

  • Mitchell, S. C., Warrander, A., Wood, P. B., & Waring, R. H. (1981). Hydrolysis of 2-substituted benzanilides in vitro. Biochemical Society Transactions, 9(5), 465-466.

  • What are stabilizers for amides, imides and amines for their long time storage? (2015). Retrieved from [Link]

  • The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid. Journal of the Chemical Society (Resumed).

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services.

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). Retrieved from [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (n.d.). Retrieved from [Link]

  • Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. (2022). Photochemical & Photobiological Sciences, 21(5), 739–753.

  • Visible light-induced Mallory reaction of tertiary benzanilides via iminium intermediates. (2024). Chemical Science, 15(43), 17210-17216.

  • Aymonino, F., et al. (2022). Degradation of PAI/PEI Enamel under High Temperature (Up to 400˚C). Materials Sciences and Applications, 13(1), 1-18.

  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.

  • Drug degradation pathways. (n.d.). In Pharmacy 180.

  • Analytical Methods. (n.d.). In III Analytical Methods.

  • Visible light-induced Mallory reaction of tertiary benzanilides via iminium intermediates. (2024). Chemical Science, 15(43), 17210-17216.

  • Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. (n.d.). In Toxicological Profile for Benzidine. National Center for Biotechnology Information.

  • Aniline. (n.d.). In Wikipedia.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854–1857.

  • Benzoate Degradation Pathway. (n.d.). EAWAG BBD/PPS.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854–1857.

  • 4-METHOXY-2-METHOXYCARBONYLMETHOXY-BENZOIC ACID. (n.d.). In NextSDS.

  • An In-depth Technical Guide to the Degradation Pathways and Byproducts of Benzotrichloride. (n.d.). Benchchem.

  • Analytical Methods for the Degradation of Phytoconstituents. (2021). Journal of Pharmaceutical Sciences and Research, 13(11), 682-686.

  • Previous work about the photochemical behavior of benzanilide at the molecular level and the subject proposed in this work. (n.d.). In ResearchGate.

  • 4-(Methoxycarbonyl)benzaldehyde(1571-08-0). (n.d.). In ChemicalBook.

  • Visible light-induced Mallory reaction of tertiary benzanilides via iminium intermediates. (2024). Chemical Science, 15(43), 17210-17216.

  • An introduction to amides. (n.d.). In Chemguide.

  • Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. (2006). Chemical Communications, (12), 1334-1336.

  • List of degradation pathway compounds. (n.d.). In ResearchGate.

  • Study of the stability of 2-methoxy-4-(2-propenyl) hydroxybenzene in biological material. (2020). Journal of Pharmaceutical Sciences and Research, 12(1), 1-5.

  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. (2025). Journal of Pharmaceutical and Biomedical Analysis, 255, 116589.

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2014). Current Organic Chemistry, 18(22), 2894–2914.

  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. (2017). Journal of Molecular Structure, 1141, 523-534.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.

  • 4-Amino-2-methoxybenzaldehyde. (n.d.). In PubChem.

  • 4-Methoxybenzamide. (n.d.). In PubChem.

  • Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Me. (2023). Journal of Chromatographic Science, 61(7), 643-652.

  • 4-(Methoxycarbonyl)phenol, TMS derivative. (n.d.). In NIST WebBook.

Sources

Technical Support Center: Crystallization of 4-Methoxycarbonyl-2'-methoxybenzanilide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Methoxycarbonyl-2'-methoxybenzanilide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing trace impurities during the crystallization of this key intermediate. Crystallization is a critical step that dictates the purity, yield, and overall quality of the final compound, directly impacting downstream processes and the performance of the active pharmaceutical ingredient (API).[1][2][3]

This resource provides in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and the scientific principles behind these purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely trace impurities in my crude 4-Methoxycarbonyl-2'-methoxybenzanilide, and where do they come from?

A1: Understanding the potential impurities is the first step to effective removal. Based on common amide synthesis routes (e.g., Schotten-Baumann reaction between methyl 4-aminobenzoate and 2-methoxybenzoyl chloride), the most probable impurities are:

  • Unreacted Starting Materials:

    • Methyl 4-aminobenzoate

    • 2-Methoxybenzoyl chloride (or its hydrolyzed form, 2-methoxybenzoic acid)

  • By-products of the Coupling Reaction:

    • If using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), N-acylurea by-products can form.[4] These are notoriously difficult to remove due to similar polarities.

  • Hydrolysis Products:

    • 4-Carboxy-2'-methoxybenzanilide: Saponification of the methyl ester can occur if the reaction or workup conditions are too basic.

    • 2-Methoxybenzoic acid: Hydrolysis of the starting acid chloride.

  • Solvent-Related Impurities: Residual solvents from the reaction or previous steps (e.g., DMF, THF, Dichloromethane).[5]

The presence and level of these impurities depend heavily on reaction stoichiometry, temperature control, and workup procedures. An initial purity assessment by HPLC and ¹H NMR is crucial before designing a crystallization protocol.

Q2: My product "oils out" during cooling instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, is a common problem that prevents effective purification.[6] It typically occurs when the solute's concentration in the solution exceeds its solubility limit at a temperature that is below the melting point of the impure solid.

Primary Causes & Solutions:

CauseScientific ExplanationRecommended Solution
High Impurity Load Impurities depress the melting point of the eutectic mixture, causing it to be a liquid at the crystallization temperature.Pre-Purification: Perform an aqueous acid/base wash to remove basic/acidic impurities before crystallization.[4] For non-ionizable impurities, a preliminary flash chromatography step may be necessary.
Rapid Cooling Rate Cooling too quickly creates a high degree of supersaturation, where the system doesn't have enough time for orderly nucleation and crystal growth, favoring the formation of a disordered, supercooled liquid (oil).[6]Slow, Controlled Cooling: Allow the hot, filtered solution to cool slowly to room temperature (e.g., by insulating the flask). Once at ambient temperature, proceed with gradual cooling in an ice bath.[6][7]
Poor Solvent Choice The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the polarity match is incorrect.Solvent System Re-evaluation: Select a solvent where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[7] Consider a two-solvent (solvent/anti-solvent) system for finer control.[8]

// Nodes start [label="Crude Product Oils Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Assess Impurity Level\n(>5%?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pre_purify [label="Pre-Purify\n(e.g., Acid/Base Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_dissolve [label="Re-dissolve in Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cooling [label="Review Cooling Rate\n(Too Fast?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; slow_cool [label="Implement Slow, \nControlled Cooling", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Re-evaluate Solvent System", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Select New Solvent or\nUse Solvent/Anti-Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Crystals Form Successfully", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_purity; check_purity -> pre_purify [label="Yes"]; check_purity -> re_dissolve [label="No"]; pre_purify -> re_dissolve; re_dissolve -> check_cooling; check_cooling -> slow_cool [label="Yes"]; check_cooling -> check_solvent [label="No"]; slow_cool -> success; check_solvent -> change_solvent [label="Yes"]; change_solvent -> success; check_solvent -> success [label="No, System is Optimal"]; } enddot Caption: Troubleshooting workflow for product oiling out.

Q3: I'm getting a low yield after recrystallization. How can I improve it without sacrificing purity?

A3: Low yield is a common trade-off for high purity. However, significant product loss can often be minimized by optimizing the protocol.

Key Optimization Strategies:

  • Minimize Solvent Volume: The most critical factor is using the minimum amount of hot solvent required to fully dissolve the crude product.[6] Any excess solvent will retain more dissolved product upon cooling, directly reducing the yield.

  • Optimize Cooling Temperature: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, immerse the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath (for appropriate solvents) for at least 30-60 minutes to maximize precipitation.

  • Perform a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by 50-75% and cool it again. This will often yield a "second crop" of crystals. Crucially, analyze the purity of this second crop separately, as it may be less pure than the first and may require re-crystallization.

  • Wash Crystals Judiciously: Wash the filtered crystals with a minimal amount of ice-cold fresh solvent.[6] Using too much wash solvent, or solvent that is not properly chilled, will dissolve a significant portion of your purified product.

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Selection for Crystallization

Choosing the right solvent is paramount for successful crystallization.[8][9] The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[7]

Step-by-Step Protocol for Solvent Screening:

  • Initial Assessment: Place ~20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition. A good candidate will show poor solubility at this stage.

  • Heating: Heat the tubes that showed poor room-temperature solubility in a water or sand bath. A good solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a high yield of crystalline solid.

  • Purity Check: Analyze the resulting crystals from the most promising solvents by melting point or HPLC to confirm that impurity rejection was effective.

Table of Potential Solvents for 4-Methoxycarbonyl-2'-methoxybenzanilide:

Solvent ClassCandidate SolventsExpected Solubility Profile & Rationale
Alcohols Ethanol, Isopropanol, n-ButanolGood starting points. The benzanilide structure allows for hydrogen bonding, while the aromatic rings provide non-polar character. Ethanol is a common choice for benzanilides.[7][9]
Esters Ethyl AcetateOften a good balance of polarity for moderately polar compounds.[9]
Ketones Acetone, ButanoneCan be effective, but their higher polarity may lead to excessive solubility even when cold.[9]
Aromatic TolueneMay be useful as part of a solvent/anti-solvent system, likely a good solvent even when cold.[9]
Ethers Tetrahydrofuran (THF)Generally a very strong solvent; more likely to be used as the "solvent" in an anti-solvent pair.[8][9]
Anti-Solvents Heptane, Hexane, WaterTo be used in combination with a "good" solvent like THF or Acetone to induce precipitation.[8][10]
Guide 2: Protocol for Removing Acidic/Basic Impurities via Workup & Recrystallization

This protocol is designed for a scenario where the primary contaminants are unreacted 2-methoxybenzoic acid and methyl 4-aminobenzoate.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl or 5% citric acid solution. This will protonate and extract the basic impurity (methyl 4-aminobenzoate) into the aqueous layer.[4]

  • Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract the acidic impurity (2-methoxybenzoic acid) into the aqueous layer.[4]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a pre-purified solid.

  • Recrystallization:

    • Transfer the solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or another pre-selected solvent) until the solid just dissolves.[6]

    • If the solution has a persistent color, add a small amount of activated charcoal and boil for a few minutes.[6]

    • Perform a hot gravity filtration to remove the charcoal or any insoluble matter.[6]

    • Allow the filtrate to cool slowly to room temperature, then place in an ice bath for >30 minutes.

    • Collect the crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.

    • Dry the purified crystals under vacuum.

// Nodes start [label="Crude Product in\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; acid_wash [label="Wash with 5% HCl (aq)\n(Removes Basic Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_wash [label="Wash with sat. NaHCO3 (aq)\n(Removes Acidic Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; brine_wash [label="Wash with Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry (e.g., MgSO4) & Filter", fillcolor="#FBBC05", fontcolor="#202124"]; concentrate [label="Concentrate Under\nReduced Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Recrystallize from\nMinimal Hot Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Crystalline Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> acid_wash; acid_wash -> base_wash; base_wash -> brine_wash; brine_wash -> dry; dry -> concentrate; concentrate -> recrystallize; recrystallize -> end; } enddot Caption: Purification workflow combining workup and recrystallization.

References

  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Answers. (2012, August 4).
  • Liu, X. J., et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents.
  • Tianming Pharmaceuticals. (2025, December 26).
  • Ouyang, J., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules.
  • Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents.
  • Creative Peptides Blog. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Hoff, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Milstein, D., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society.
  • Syrris. (2024, October 22).
  • Benchchem. (n.d.).
  • Pharma Focus Asia. (n.d.).
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.

Sources

resolving peak tailing of 4-Methoxycarbonyl-2'-methoxybenzanilide in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Troubleshooting

Introduction: The Challenge of Symmetrical Peaks for Anilide Compounds

In high-performance liquid chromatography (HPLC), achieving a perfectly symmetrical, Gaussian peak is the ideal for accurate quantification and resolution. However, analysts frequently encounter peak tailing, an asymmetry where the latter half of the peak is broader than the front. This issue is particularly common with polar molecules like 4-Methoxycarbonyl-2'-methoxybenzanilide.

This guide provides a comprehensive, step-by-step approach to diagnose and resolve peak tailing for this specific analyte. We will delve into the chemical properties of the molecule, explore the underlying chromatographic principles causing the issue, and present a logical workflow—from simple system checks to advanced method development strategies—to restore peak symmetry and ensure the integrity of your analytical results.

Understanding the Analyte: 4-Methoxycarbonyl-2'-methoxybenzanilide

To effectively troubleshoot, we must first understand the analyte's structure and potential interactions within the chromatographic system.

  • Structure: The molecule contains several key functional groups: an amide linkage, a methyl ester , and two methoxy (ether) groups.

  • Chemical Properties:

    • Polarity: The presence of oxygen and nitrogen atoms makes the molecule significantly polar.

    • Hydrogen Bonding: The amide group's N-H can act as a hydrogen bond donor, while the carbonyl (C=O) and ether oxygens are hydrogen bond acceptors.

    • Ionization: Amides are generally considered neutral and are not readily ionizable under the typical HPLC mobile phase pH range of 2-8.[1]

The primary cause of peak tailing for a polar, non-ionizable compound like this is almost always due to secondary interactions with the stationary phase.[2][3] Specifically, the analyte molecules interact with residual silanol groups (Si-OH) on the surface of silica-based columns, which act as a secondary, highly polar retention mechanism.[4][5]

Frequently Asked Questions (FAQs): First-Line Diagnostics

This section addresses the most common and easily correctable causes of peak tailing.

Q1: All the peaks in my chromatogram are tailing, not just the analyte. What should I check first?

A1: When all peaks are affected similarly, the problem is likely a physical or "extra-column" issue that occurs before the separation itself.[6][7]

  • Check for a Column Void or Blocked Frit: A void in the packing material at the column inlet or a partially blocked inlet frit can distort the sample flow path.[3][6] Try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge particulates from the frit.[2] If this fails, replacing the column is the next step.

  • Inspect Tubing and Fittings: Excessive lengths of wide-bore tubing between the injector, column, and detector can increase "extra-column volume," leading to peak broadening and tailing.[8] Ensure all fittings are properly seated and that tubing is as short and narrow-diameter as feasible.

Q2: Only my 4-Methoxycarbonyl-2'-methoxybenzanilide peak is tailing. Could my sample concentration be too high?

A2: Yes, this is known as mass overload.[3] If the concentration of the analyte is too high, the stationary phase sites responsible for retention can become saturated, leading to peak distortion.

  • Diagnostic Test: Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves and becomes more symmetrical, you are experiencing mass overload.[3][9]

  • Solution: Reduce the sample concentration or injection volume. Alternatively, if a higher loading is necessary, consider a column with a higher capacity (e.g., wider diameter or larger pore size).[3]

Q3: Can my choice of sample solvent cause peak tailing?

A3: Absolutely. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starting at 10% Acetonitrile), it can cause peak distortion, including tailing or fronting.[9] The sample doesn't properly partition onto the column head in a tight band.

  • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte.

Systematic Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the issue, follow this systematic guide. The core of the problem is likely chemical in nature, involving interactions between the analyte, mobile phase, and stationary phase.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_check Initial Checks (See FAQs) Start Peak Tailing Observed for 4-Methoxycarbonyl-2'-methoxybenzanilide FAQ_Check Mass Overload? Extra-column Effects? Solvent Mismatch? Start->FAQ_Check Step1 Step 1: Mobile Phase Optimization (Adjust pH & Additives) Step2 Step 2: Stationary Phase Evaluation (Select an Inert Column) Step1->Step2 If tailing remains Step3 Step 3: Advanced Method Adjustments (Temperature & Flow Rate) Step2->Step3 For further optimization Result Symmetrical Peak Achieved Step3->Result FAQ_Check->Step1 If problem persists

Caption: A logical workflow for diagnosing and resolving peak tailing.

Step 1: Mobile Phase Optimization – The Most Powerful Tool

Optimizing the mobile phase is the most effective way to control secondary interactions.

Protocol 1: Mobile Phase pH Adjustment

The primary interaction causing tailing is between your polar analyte and ionized silanol groups (SiO⁻) on the silica surface.[4][8][10] These silanols are acidic and become deprotonated (negatively charged) at pH levels above approximately 3-4. By lowering the mobile phase pH, you can protonate these groups, neutralizing them and dramatically reducing their ability to interact with your analyte.

Step-by-Step Methodology:

  • Prepare Aqueous Stock: Prepare your aqueous mobile phase component (e.g., HPLC-grade water).

  • Acidify the Aqueous Portion: Before adding any organic modifier, add a small amount of acid. Good starting points are:

    • 0.1% Formic Acid (v/v)

    • 0.1% Acetic Acid (v/v)

    • 0.05% Trifluoroacetic Acid (TFA) (v/v)

  • Measure pH: The target pH should be between 2.5 and 3.0 to ensure complete protonation of silanols.[2][4][11]

  • Prepare Mobile Phase: Mix the acidified aqueous component with your organic modifier (e.g., Acetonitrile or Methanol) to the desired ratio.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Expected Outcome:

Mobile Phase ConditionTypical Tailing Factor (As)Rationale
Neutral Water/ACN> 2.0At neutral pH, silanol groups are ionized (SiO⁻), leading to strong secondary polar interactions with the analyte.[2][8]
0.1% Formic Acid (pH ~2.7)1.1 - 1.4At low pH, silanol groups are protonated and neutral (Si-OH), minimizing unwanted interactions and improving peak shape.[3][11]
Protocol 2: Using Mobile Phase Additives (Buffers)

If pH adjustment alone is insufficient, or if your method requires a pH where silanols are active, using a buffer or a competitive additive can help.

Step-by-Step Methodology:

  • Buffer Selection: Choose a buffer with a pKa close to your desired mobile phase pH. For a pH of 3.0, a phosphate buffer is a common choice.[12] A typical starting concentration is 10-25 mM.

  • Preparation: Dissolve the buffer salt in the aqueous portion of the mobile phase. Adjust the pH with the corresponding acid (e.g., phosphoric acid for a phosphate buffer).

  • Mix and Equilibrate: Prepare the final mobile phase and equilibrate the system thoroughly. Buffers can take longer to equilibrate than simple acidified mobile phases.

Why it Works: The buffer ions can compete with the analyte for interaction with the active silanol sites, effectively "masking" them and allowing the analyte to elute more symmetrically.[3][13] Increasing buffer concentration can further enhance this effect.[11]

Step 2: Stationary Phase Evaluation – Choosing the Right Column

If mobile phase optimization does not fully resolve the tailing, the column itself is the next target. Older or lower-quality columns (Type A silica) are rich in acidic silanols and trace metals that exacerbate tailing.[4]

The Silanol Interaction Problem

Caption: Analyte interaction with an ionized silanol site.

Recommended Column Chemistries

If you suspect your column is the issue, switch to a modern, high-performance column designed to minimize silanol activity.

Column TypeKey FeatureWhy It WorksRecommended Use Case
High-Purity (Type B) Silica Low metal content and fewer acidic silanols.Reduces the number of active sites available for secondary interactions.[4]A good first choice for any new method development.
End-Capped C18 Residual silanols are chemically bonded ("capped") with a small silane reagent.Physically blocks the majority of remaining silanol groups from interacting with the analyte.[2][3][8]Excellent for improving peak shape for polar compounds on a C18 phase.
Organo-Silica Hybrid Incorporates carbon into the underlying silica particle structure.Inherently has a lower concentration of surface silanols and offers a wider usable pH range.[4][14]Ideal for methods requiring higher pH or when maximum inertness is needed.
Embedded Polar Group (e.g., RP-Amide) A polar group (like an amide) is embedded in the alkyl chain.The embedded group helps to shield the analyte from underlying silanols. An Ascentis RP-Amide phase is noted for enhanced performance of polar compounds.[12]Specifically recommended for polar molecules like the target analyte.
Alternative Selectivity (e.g., Phenyl, F5) Uses a different stationary phase chemistry (e.g., phenyl rings, pentafluorophenyl).Provides a completely different retention mechanism that may not be susceptible to the same secondary interactions.[12][15]Use when C18 phases fail to provide adequate peak shape or resolution.

Step 3: Advanced Method Adjustments

If tailing persists after optimizing the mobile phase and column, consider these final adjustments.

  • Increase Column Temperature: Raising the temperature (e.g., from 30°C to 40°C or 50°C) can improve peak symmetry.

    • Causality: Increased temperature reduces mobile phase viscosity (improving efficiency) and can speed up the kinetics of the secondary interactions, causing the analyte molecules that are "stuck" on active sites to be released more quickly, thus narrowing the tail of the peak.

  • Adjust Flow Rate: While less common for fixing tailing, ensuring you are operating at the optimal flow rate for your column can improve overall efficiency and may have a minor positive impact on peak shape.

By systematically working through these steps—from initial physical checks to chemical optimization of the mobile phase and stationary phase—you can effectively diagnose the root cause of peak tailing for 4-Methoxycarbonyl-2'-methoxybenzanilide and develop a robust, reliable HPLC method.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Peak Tailing in HPLC. - Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. - Longdom Publishing.
  • HPLC Troubleshooting Guide. - Sigma-Aldrich.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • What is "silanol activity" when a column is described as having low or high silanol activity?
  • Troubleshooting Peak Shape Problems in HPLC.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
  • Developing HPLC Methods. - Sigma-Aldrich.
  • Improving Separation of Peaks in RP HPLC.
  • Amide or Amino HPLC Columns What are the Differences.
  • How does an acid pH affect reversed-phase chromatography separ

Sources

optimizing reaction temperature for 4-Methoxycarbonyl-2'-methoxybenzanilide amidation

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-Methoxycarbonyl-2'-methoxybenzanilide Core Challenge: Temperature-Dependent Chemoselectivity and Steric Hindrance

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing challenges in synthesizing 4-Methoxycarbonyl-2'-methoxybenzanilide.

This specific amidation—coupling 4-(methoxycarbonyl)benzoyl chloride with 2-methoxyaniline (o-anisidine)—presents a unique dual-challenge. First, the ortho-methoxy group on the aniline creates significant steric hindrance, demanding sufficient thermal energy to drive the reaction kinetics. Second, the methyl ester (methoxycarbonyl) on the electrophile is highly sensitive to nucleophilic attack, meaning excessive heat will trigger ester hydrolysis or transamidation. Success relies entirely on precise temperature modulation.

The Causality of Temperature in Chemoselective Amidation

To master this synthesis, one must understand the thermodynamic and kinetic forces at play:

  • The Exothermic Initiation (0 °C): The initial reaction between an unhindered acid chloride and an amine is highly exothermic. If the reagents are mixed at room temperature, the localized heat spike can easily push the internal temperature above 40 °C. At elevated temperatures, the methyl ester becomes a competitive electrophile, leading to unwanted transamidation or hydrolysis[1].

  • The Steric Barrier (25 °C): The methoxy group at the 2-position of o-anisidine shields the nucleophilic amine. While 0 °C is necessary to control the initial exotherm, maintaining this temperature indefinitely will stall the reaction[2]. The system must be kinetically warmed to 25 °C to provide the activation energy required to overcome this steric barrier without degrading the ester[3].

Reaction Pathway & Temperature Dynamics

G R Reactants: 4-(Methoxycarbonyl)benzoyl chloride + o-Anisidine T1 Step 1: 0 °C Addition (Controls Exotherm & Selectivity) R->T1 Anhydrous Solvent + Base T2 Step 2: 25 °C Incubation (Overcomes o-Methoxy Sterics) T1->T2 Warm over 1h E Deviation: >40 °C (Excessive Heat) T1->E Poor Temp Control P Target Product: 4-Methoxycarbonyl-2'-methoxybenzanilide T2->P Optimal Kinetics T2->E Overheating SP Side Reactions: Ester Hydrolysis & Transamidation E->SP Nucleophilic attack on ester

Reaction pathway illustrating temperature-dependent chemoselectivity in benzanilide amidation.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the quantitative impact of temperature profiles on the conversion rates and product distribution.

Temperature ProfileConversion Rate (%)Target Product Yield (%)Ester Hydrolysis / Side Products (%)Mechanistic Observation
Constant 0 °C (12h) 45%42%<1%Steric hindrance from o-methoxy stalls kinetics.
0 °C → 25 °C (6h) >99%92% <2% Optimal balance of kinetic energy and chemoselectivity.
Constant 25 °C (6h) >99%78%15%Initial exotherm causes localized overheating and degradation.
0 °C → 50 °C (6h) >99%55%40%Elevated temp drives transamidation and ester hydrolysis.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a controlled temperature gradient to maximize yield. The protocol is designed as a self-validating system, meaning built-in checkpoints ensure the reaction is proceeding correctly before you move to the next step.

Reagents Required:

  • 4-(Methoxycarbonyl)benzoyl chloride (1.05 equiv)

  • o-Anisidine (1.00 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.50 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.5 M)

Step-by-Step Workflow:

  • Preparation of Amine Solution: In an oven-dried, argon-flushed round-bottom flask, dissolve o-anisidine (1.00 equiv) and DIPEA (1.50 equiv) in anhydrous DCM[4].

    • Validation Checkpoint: The solution should be clear and slightly pale. Any cloudiness indicates moisture contamination, which will prematurely hydrolyze your acid chloride.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0 °C for 15 minutes.

  • Dropwise Addition: Dissolve 4-(methoxycarbonyl)benzoyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes using an addition funnel or syringe pump[2].

    • Validation Checkpoint: A white precipitate (amine hydrochloride salt) should begin to form immediately upon addition, confirming the acylation is actively occurring.

  • Kinetic Warming: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (25 °C) and stir for 4 to 6 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The reaction is complete when the o-anisidine spot (Rf ~0.6, stains brown with ninhydrin) disappears, and a new strong UV-active product spot (Rf ~0.4) appears.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract with DCM, wash the organic layer sequentially with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to a carboxylic acid instead of the methyl ester. What went wrong? A1: You are observing ester hydrolysis. This occurs when the reaction temperature exceeds 30–40 °C in the presence of trace moisture and the basic amine/DIPEA. Ensure your solvents are strictly anhydrous, and strictly maintain the 0 °C temperature during the initial dropwise addition of the acid chloride to prevent exothermic runaway[4].

Q2: The reaction stalls at ~50% conversion despite using an excess of acid chloride. Should I heat it to 50 °C? A2: Do not heat the reaction above 25 °C. The stall is likely not due to temperature, but rather the deactivation of the amine. The HCl byproduct generated during the reaction can protonate o-anisidine, rendering it non-nucleophilic. Ensure you are using at least 1.5 equivalents of a non-nucleophilic base (like DIPEA) to scavenge the acid[4]. If the reaction is still sluggish at 25 °C, allow it to stir overnight rather than applying heat.

Q3: Can I skip the 0 °C step and just mix everything at room temperature to save time? A3: No. Mixing at room temperature will cause an immediate exothermic spike. Because the ortho-methoxy group sterically hinders the amine, the highly reactive acid chloride will seek alternative degradation pathways (such as reacting with trace water) during this heat spike before it can fully couple with the amine. The 0 °C addition is mandatory for chemoselectivity[2].

Q4: I am seeing a byproduct that looks like a dimer or a transamidation product. How do I prevent this? A4: Transamidation of the methyl ester can occur if the local concentration of the primary amine is too high and the temperature is elevated[1]. To prevent this, always add the electrophile (acid chloride) to the amine solution slowly, rather than the other way around, and keep the temperature strictly at or below 25 °C.

References

  • University of Huddersfield. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM." University of Huddersfield Research Portal. URL:[Link]

  • Kim, J. et al. "Transamidation for the Synthesis of Primary Amides at Room Temperature." Organic Letters. URL:[Link]

  • MDPI. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Binding Affinity of Benzanilide Analogs as Modulators of Solute Carrier Family 10 (SLC10) Transporters

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of phenylsulfonylamino-benzanilide derivatives, using 4-Methoxycarbonyl-2'-methoxybenzanilide as a foundational structure for understanding this versatile chemical scaffold. The focus of this comparison is on the inhibitory activity of these analogs against three members of the Solute Carrier Family 10 (SLC10): the apical sodium-dependent bile acid transporter (ASBT), the Na+-taurocholate cotransporting polypeptide (NTCP), and the sodium-dependent organic anion transporter (SOAT).[1][2] These transporters are significant drug targets for a range of conditions, including cholestasis, viral hepatitis, and certain cancers.[1]

The benzanilide core, characterized by an amide linkage between a benzoic acid and an aniline moiety, is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse biological activities.[3][4] Understanding the subtle interplay between structural modifications and binding affinity is paramount for the rational design of potent and selective therapeutic agents.

Comparative Inhibitory Activity of Phenylsulfonylamino-Benzanilide Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a series of benzanilide analogs against human ASBT, NTCP, and SOAT. A lower IC50 value indicates greater inhibitory potency. The data presented here is derived from a study by Geyer et al. (2024), which systematically investigated the SAR of this compound class.[2]

Compound IDA-Ring Substitution (R1)C-Ring Substitution (R2)ASBT IC50 (µM)NTCP IC50 (µM)SOAT IC50 (µM)
S1647 (1) 3-NO23,4-di-Cl1.81.53.5
2 3-NH23,4-di-Cl10.110.320.2
3 3-N33,4-di-Cl3.22.54.4
4 3-CN3,4-di-Cl2.92.23.8
5 3-tetrazole3,4-di-Cl206.7144.04.4
12 3-NO23,5-di-Cl155.0>2501.9
13 3-NO23-Cl15.311.28.2
19 3-NO24-Cl10.67.20.9

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends regarding the influence of substituent placement on inhibitory activity and selectivity:

  • A-Ring Substitutions: The nature of the substituent at the 3-position of the A-ring significantly impacts potency and selectivity. While the parent compound S1647 with a 3-nitro group shows potent inhibition across all three transporters, replacing it with a 3-tetrazole group (5 ) dramatically reduces activity against ASBT and NTCP while retaining potency for SOAT, thereby introducing selectivity.[2]

  • C-Ring Substitutions: Altering the chlorine substitution pattern on the C-ring has a profound effect on selectivity. Moving from a 3,4-dichloro substitution (S1647 ) to a 3,5-dichloro pattern (12 ) significantly diminishes ASBT and NTCP inhibition while enhancing SOAT affinity.[2] A single 4-chloro substitution (19 ) results in the most potent SOAT inhibitor in this series with an IC50 of 0.9 µM.[2]

These findings underscore the importance of electrostatic and steric interactions in the binding pockets of the SLC10 transporters. The observed SAR provides a roadmap for designing more selective inhibitors.

Experimental Protocol: In Vitro Inhibition Assay for SLC10 Transporters

The following is a representative protocol for determining the inhibitory activity of test compounds against SLC10 transporters, based on methodologies described in the literature.[1][2]

Objective: To determine the IC50 values of benzanilide analogs against ASBT, NTCP, and SOAT.

Materials:

  • HEK293 cells stably expressing human ASBT, NTCP, or SOAT.

  • Radiolabeled substrates (e.g., [3H]taurocholic acid for ASBT and NTCP, [3H]estrone-3-sulfate for SOAT).

  • Test compounds (benzanilide analogs) dissolved in DMSO.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the stable cell lines to confluence in appropriate multi-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compounds or vehicle (DMSO) for 10-15 minutes at 37°C.

  • Uptake Assay: Initiate the uptake reaction by adding the radiolabeled substrate to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 5-10 minutes) at 37°C to allow for substrate transport.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Stable Cell Lines: Using stably transfected cell lines ensures consistent and reproducible expression of the target transporter.

  • Radiolabeled Substrates: Radiolabeled substrates provide a highly sensitive and quantitative method for measuring transporter activity.

  • Pre-incubation: Pre-incubating with the inhibitor allows it to reach its binding site on the transporter before the substrate is introduced.

  • Controlled Incubation Time: A short, defined incubation period ensures that the initial rate of transport is measured, which is crucial for accurate kinetic analysis.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for determining inhibitory activity and a simplified representation of the structure-activity relationship logic.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HEK293 expressing SLC10 transporters) pre_incubation Pre-incubation with Compound cell_culture->pre_incubation compound_prep Compound Dilution (Benzanilide Analogs) compound_prep->pre_incubation uptake Add Radiolabeled Substrate pre_incubation->uptake incubation Incubation (37°C) uptake->incubation termination Wash with Cold Buffer incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation data_analysis IC50 Determination scintillation->data_analysis

Caption: Experimental workflow for determining the IC50 of benzanilide analogs.

sar_logic cluster_structure Chemical Structure cluster_activity Biological Activity benzanilide_core Benzanilide Scaffold a_ring A-Ring (Substituent R1) benzanilide_core->a_ring modifies c_ring C-Ring (Substituent R2) benzanilide_core->c_ring modifies potency Inhibitory Potency (IC50) a_ring->potency influences selectivity Selectivity (ASBT vs NTCP vs SOAT) a_ring->selectivity influences c_ring->potency influences c_ring->selectivity influences

Caption: Logical relationship between structural modifications and biological activity.

References

  • synthesis, characterization and evaluation of biological activities of benzanilide derivatives. (2025). ResearchGate. [Link]

  • Yoshida, K., et al. (1998). Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 8(21), 2967-72. [Link]

  • Janarththany, K., & Haroon, M.H. (2023). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITIES OF BENZANILIDE DERIVATIVES. Proceedings of the 12th Annual Science Research Session, FAS, SEUSL.
  • Geyer, J., et al. (2024). Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry. [Link]

  • Heterocyclic analogs of benzanilide derivatives as potassium channel activators. IX. (2006). Il Farmaco, 61(6), 515-23. [Link]

  • Husbands, S.M., et al. (2007). Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors. Bioorganic & Medicinal Chemistry Letters, 17(7), 1938-41. [Link]

  • Hartmann, M., & Hartmann, M. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Chemical Science, 12(40), 13496-13502. [Link]

  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. (2015). Chemical Science, 7(3), 1849-1854. [Link]

  • Benzanilide. (n.d.). Grokipedia. [Link]

  • Wang, Y., et al. (2003). Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives. Journal of Molecular Neuroscience, 20(3), 255-60. [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2025). RSC Advances, 15, 10170-10182. [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (2009). Journal of Mass Spectrometry, 44(6), 947-53. [Link]

  • Geyer, J., et al. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry. [Link]

Sources

reproducibility of 4-Methoxycarbonyl-2'-methoxybenzanilide in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Ensuring Reproducibility of Novel Screening Compounds: A Case Study with 4-Methoxycarbonyl-2'-methoxybenzanilide in High-Throughput Screening

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds.[1] However, the path from a primary "hit" to a validated lead is fraught with challenges, chief among them being the reproducibility of screening results.[2] An initial promising result that cannot be consistently replicated is not only a resource drain but a scientific dead end. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of a novel small molecule, using the hypothetical test compound 4-Methoxycarbonyl-2'-methoxybenzanilide , in an HTS campaign.

While specific public data on the HTS performance of 4-Methoxycarbonyl-2'-methoxybenzanilide is not available, its benzanilide structure is a common scaffold in medicinal chemistry. This guide will, therefore, use it as a representative example to explore the universal principles and rigorous methodologies required to validate any new screening compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and present a comparative analysis framework grounded in authoritative best practices.

Pre-Screening Characterization: The Foundation of Reproducibility

Before a compound like 4-Methoxycarbonyl-2'-methoxybenzanilide enters an HTS workflow, a thorough physicochemical characterization is paramount. Irreproducibility often originates from a compound's inherent properties rather than the biological assay itself.

Key Considerations:

  • Purity and Identity Confirmation: The first step is to confirm the identity and purity of the compound batch. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) verify the chemical structure, while High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity. An impurity could be the true source of activity, leading to a reproducible false positive that will confound downstream efforts.

  • Solubility: Poor aqueous solubility is a leading cause of irreproducibility. A compound that precipitates in the assay buffer will yield inconsistent results. It is crucial to determine the kinetic and thermodynamic solubility of 4-Methoxycarbonyl-2'-methoxybenzanilide in the specific assay buffer to be used, including the final concentration of Dimethyl Sulfoxide (DMSO). The acceptable DMSO concentration should be determined, with a general rule of thumb being at least 1% for biochemical screens and 0.1% for cell-based screens.[3]

  • Stability: The compound's stability in solution (at room temperature, 4°C, and -20°C) and its sensitivity to light or pH should be assessed over time. Degradation can lead to a time-dependent loss of signal, a significant source of variability between experiments.

Table 1: Illustrative Physicochemical Profile for 4-Methoxycarbonyl-2'-methoxybenzanilide
ParameterMethodResult (Hypothetical)Implication for HTS Reproducibility
Identity ¹H NMR, ¹³C NMR, HRMSStructure ConfirmedEnsures the correct molecule is being tested.
Purity HPLC-UV (254 nm)98.7%High purity minimizes the risk of artifacts from contaminants.
Kinetic Solubility Nephelometry75 µM in Assay Buffer + 0.5% DMSODefines the maximum reliable screening concentration. Testing above this limit risks precipitation and erratic data.
Chemical Stability HPLC-UV over 48h>98% stable at RT in assay bufferCompound can be reliably used in prolonged automated HTS runs without significant degradation.
Compound Aggregation Dynamic Light Scattering (DLS)Aggregates observed > 100 µMProvides a ceiling for primary screening concentration to avoid non-specific inhibition via aggregation.

The HTS Workflow: A Multi-Level Quality Control Approach

Reproducibility is not assessed at a single point but is built into every stage of the HTS process.[4][5] A robust workflow incorporates statistical and graphical quality control (QC) procedures at the plate, run, and campaign levels.[5]

HTS_Workflow cluster_0 Pre-Screening cluster_1 Screening Campaign cluster_2 Hit Triage Compound_QC Compound QC (Purity, Solubility, Stability) Assay_Dev Assay Development & Miniaturization Compound_QC->Assay_Dev Defines Max Concentration Pilot_Screen Pilot Screen (e.g., 10k compounds) Assay_Dev->Pilot_Screen Validated Protocol Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS QC Metrics Met Data_Analysis Data Analysis & QC (Z', S/B, %CV) Primary_HTS->Data_Analysis Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Confirmation Selects Primary Hits Counterscreen Counterscreens (Assay Interference) Confirmation->Counterscreen Potency (EC50/IC50) Orthogonal Orthogonal Assays (Target Validation) Counterscreen->Orthogonal Confirmed, Non-Artifact Hits

Caption: High-throughput screening workflow with integrated quality control checkpoints.

Experimental Protocol: Primary Biochemical HTS Assay

This protocol provides a generalized framework for a 384-well format biochemical assay, such as a kinase or protease inhibition assay.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of 4-Methoxycarbonyl-2'-methoxybenzanilide from a 10 mM DMSO stock into designated wells of a 384-well assay plate for a final concentration of 10 µM in a 50 µL reaction volume.

    • Plate positive controls (e.g., a known inhibitor) and negative controls (DMSO only) in dedicated columns (e.g., 32 wells of each per plate).[3]

  • Reagent Addition 1 (Enzyme):

    • Add 25 µL of 2X enzyme solution in assay buffer to all wells.

    • Causality: Adding the enzyme first and allowing a pre-incubation with the compound is critical for identifying time-dependent or irreversible inhibitors.

  • Incubation:

    • Incubate the plates for 15 minutes at room temperature. Seal plates to prevent evaporation.

  • Reagent Addition 2 (Substrate & Detection):

    • Add 25 µL of 2X substrate/detection reagent mix to all wells to initiate the reaction.

  • Reaction Incubation & Readout:

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible plate reader (e.g., fluorescence intensity, luminescence).

Data Analysis and Statistical Validation: Quantifying Reproducibility

Raw HTS data is meaningless without rigorous statistical analysis to normalize data and assess quality.[6][7] The goal is to distinguish true hits from the noise of the assay.

Key QC Metrics:

  • Z-Factor (Z'): A measure of assay quality that reflects the dynamic range and data variation. A Z' value between 0.5 and 1.0 is considered excellent for HTS.[3]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): A measure of the variation in the control wells. A %CV below 20% is generally acceptable.[5]

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw Plate Data Plate_QC Plate-Level QC (Z', S/B, %CV) Raw_Data->Plate_QC Normalization Normalization (% Inhibition) Plate_QC->Normalization Pass/Fail Plates Hit_Selection Hit Selection (e.g., >3σ from mean) Normalization->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Caption: Workflow for HTS data analysis and primary hit selection.

Table 2: Comparison of HTS QC Metrics Across Different Assay Conditions (Illustrative Data)
Assay ConditionAvg. Z-FactorAvg. S/B RatioAvg. Negative Control %CVReproducibility Assessment
Condition A: 0.1% BSA, 25 mM HEPES0.78 ± 0.0912.58.2%Excellent. Stable, low-variance assay provides a high-confidence window for hit identification.
Condition B: No BSA, 25 mM HEPES0.41 ± 0.2111.819.5%Marginal. The lower Z-factor and higher variance suggest potential for false negatives/positives. Not ideal for a full screen.
Condition C: 0.1% BSA, 50 mM Tris-HCl0.65 ± 0.127.111.3%Good. Acceptable Z-factor, but lower S/B may reduce sensitivity to weaker inhibitors.

Causality: This comparison demonstrates the importance of assay optimization. The inclusion of Bovine Serum Albumin (BSA) in Condition A likely mitigates non-specific compound adhesion to labware, reducing data variability and improving the Z-factor, thereby enhancing the reliability of hit identification.

Comparative Analysis: Is 4-Methoxycarbonyl-2'-methoxybenzanilide a Reproducible Hit?

After primary screening, the reproducibility of a single hit like 4-Methoxycarbonyl-2'-methoxybenzanilide is assessed through a multi-step validation process.

  • Re-test from Source Plate: The compound is re-tested from the original screening plate well to rule out simple experimental errors (e.g., a single faulty liquid transfer).

  • Cherry-Pick and Dose-Response: A fresh sample of the compound is sourced from the master stock, serially diluted, and tested to generate a dose-response curve (e.g., IC₅₀ or EC₅₀). A classic sigmoidal curve demonstrates a specific, concentration-dependent effect, which is a hallmark of a true, reproducible hit.

  • Orthogonal and Counterscreens:

    • Orthogonal Screen: Validates the hit using a different assay technology that measures the same biological endpoint. For example, if the primary screen was fluorescence-based, an orthogonal screen might use mass spectrometry.[8] This ensures the activity is not an artifact of the detection method.

    • Counterscreen: An assay designed to identify non-specific or artifactual activity (e.g., compound autofluorescence, luciferase inhibition). This is crucial for eliminating promiscuous inhibitors that plague HTS campaigns.

Table 3: Hit Validation Funnel for 4-Methoxycarbonyl-2'-methoxybenzanilide (Illustrative Data)
Validation StepExperimentResult (Hypothetical)Conclusion
1. Primary Hit Single-point screen at 10 µM85% InhibitionPromising initial activity.
2. Confirmation 10-point dose-response curveIC₅₀ = 5.2 µM, R² = 0.98Reproducible Hit. Activity is confirmed and concentration-dependent.
3. Counterscreen Luciferase inhibition assayNo significant inhibition up to 50 µMNot a promiscuous luciferase inhibitor; artifact is unlikely.
4. Orthogonal Screen Label-free mass spec assayIC₅₀ = 6.1 µMValidated Hit. Activity is confirmed with a different technology, ruling out detection-specific artifacts.

Conclusion

References

  • Makarenkov, V., & Kevorkov, D. (2005). Quality control and data correction in high-throughput screening.
  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening.
  • Iversen, P. W., et al. (2006). A Case Study from the Chemistry Core of the Pittsburgh Molecular Library Screening Center: The Polo-like Kinase Polo-Box Domain (Plk1-PBD). ResearchGate. [Link]

  • Fay, M., et al. (2018). Quality Control of Quantitative High Throughput Screening Data. PMC. [Link]

  • Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. PubMed. [Link]

  • Li, Q., et al. (2019).
  • Nayak, A., & Singh, A. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science. [Link]

  • Makarov, P., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • Li, Q., et al. (2011). Measuring reproducibility of high-throughput experiments. arXiv. [Link]

  • Acar, Ç., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Organic and Biochemistry.
  • Patent CN102557903A. (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Kawsar, S. M. A., et al. (2015). Synthesis, characterization and microbial screening of some new methyl 4, 6-o-(4-methoxybenzylidene)-?-D-glucopyranoside Derivatives.
  • Beilstein Journals. (n.d.).
  • Stone, M. T., et al. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales.
  • Inglese, J., et al. (2007). Impact of high-throughput screening in biomedical research.
  • New Journal of Chemistry. (2025). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. RSC Publishing.
  • Hilaris Publisher. (2023). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine.
  • Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. [Link]

  • ChemRxiv. (2023). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry.
  • Johnson, T., & Sheppard, R. C. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. PubMed. [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE.
  • Harmonized Tariff Schedule of the United St
  • Taylor, M. S. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Pari, L., & Arumugam, G. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. [Link]

  • Rathi, M. A., et al. (2018). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Kim, Y., et al. (2024). The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. MDPI. [Link]

  • JaICA. (n.d.). Anti 4-HNE(4-hydroxy-2-nonenal) monoclonal antibody HNEJ-2.

Sources

A Comprehensive Structural and Physicochemical Comparison of 4-Methoxycarbonyl-2'-methoxybenzanilide and its 4-Carboxy Analog

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry, the benzanilide scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The nuanced interplay of substituents on the two aromatic rings can profoundly influence the molecule's three-dimensional conformation, physicochemical properties, and ultimately, its interaction with biological targets. This guide provides an in-depth structural and physicochemical comparison of two closely related benzanilide derivatives: 4-Methoxycarbonyl-2'-methoxybenzanilide and its corresponding 4-carboxy analog, 4-carboxy-2'-methoxybenzanilide.

The key difference between these two molecules lies in the functional group at the 4-position of the benzoyl ring: a methyl ester versus a carboxylic acid. This seemingly minor variation has significant implications for the molecules' electronic properties, hydrogen bonding capabilities, and overall polarity. Understanding these differences is crucial for drug development professionals seeking to fine-tune properties such as solubility, membrane permeability, and target binding affinity. This guide will dissect the structural nuances of these two compounds, explore their synthesis, compare their key physicochemical parameters, and discuss the potential implications of these differences for their application in drug discovery.

Chemical Structure and Synthesis

The foundational step in comparing these two analogs is a clear understanding of their molecular architecture and the synthetic routes to obtain them.

Molecular Structures:

The core structure of both molecules is a benzanilide, which consists of a benzoyl group attached to the nitrogen of an aniline moiety. In this specific case, the aniline ring is substituted with a methoxy group at the 2'-position, and the benzoyl ring is substituted at the 4-position with either a methoxycarbonyl group (the ester) or a carboxy group (the carboxylic acid).

Caption: Chemical structures of the two analogs.

Synthetic Pathways

The synthesis of both analogs can be readily achieved through standard amide bond formation reactions, followed by a simple hydrolysis step to convert the ester to the carboxylic acid.

Synthesis reagent1 4-(Methoxycarbonyl)benzoyl chloride ester 4-Methoxycarbonyl-2'-methoxybenzanilide reagent1->ester reagent2 2-Methoxyaniline reagent2->ester Amide Coupling hydrolysis Base or Acid Hydrolysis (e.g., NaOH or HCl) ester->hydrolysis acid 4-Carboxy-2'-methoxybenzanilide hydrolysis->acid Conformations cluster_trans Trans Conformation cluster_cis Cis Conformation trans_img cis_img label_trans Sterically favored label_cis Sterically hindered

Caption: Cis and trans conformations of the amide bond.

The Impact of the 4-Substituent on Conformation and Intermolecular Interactions

4-Methoxycarbonyl-2'-methoxybenzanilide (Ester):

  • Intramolecular Interactions: The primary intramolecular interaction is the potential hydrogen bond between the amide N-H and the 2'-methoxy oxygen. The ester group at the 4-position is primarily an electron-withdrawing group and is not capable of forming strong intramolecular hydrogen bonds.

  • Intermolecular Interactions: In the solid state, the ester can participate in dipole-dipole interactions and weak C-H···O hydrogen bonds. The amide N-H and carbonyl oxygen are also available for intermolecular hydrogen bonding, potentially leading to the formation of hydrogen-bonded chains or dimers in the crystal lattice. [1] 4-Carboxy-2'-methoxybenzanilide (Carboxylic Acid):

  • Intramolecular Interactions: Similar to the ester, the amide N-H can form an intramolecular hydrogen bond with the 2'-methoxy group. However, the carboxylic acid group introduces the possibility of an additional intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen, although this would require a specific conformation that may be sterically hindered.

  • Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This leads to the formation of strong intermolecular hydrogen bonds, most commonly resulting in the formation of a hydrogen-bonded dimer in the solid state. This dimerization is a well-documented phenomenon for carboxylic acids. [2]This strong intermolecular interaction will likely be a dominant factor in the crystal packing of the carboxylic acid analog.

H_Bonding cluster_ester Ester Analog cluster_acid Carboxylic Acid Analog ester_intra Intramolecular N-H···O-CH3 Hydrogen Bond ester_inter Intermolecular N-H···O=C and C-H···O Hydrogen Bonds acid_intra Intramolecular N-H···O-CH3 Hydrogen Bond acid_dimer Strong Intermolecular Carboxylic Acid Dimer Formation

Caption: Dominant hydrogen bonding interactions for each analog.

Physicochemical Properties: A Comparative Analysis

The structural differences outlined above directly translate to distinct physicochemical properties for the two analogs.

Property4-Methoxycarbonyl-2'-methoxybenzanilide (Ester)4-Carboxy-2'-methoxybenzanilide (Carboxylic Acid)Rationale for Difference
Molecular Weight 285.30 g/mol 271.27 g/mol Difference in the methyl group of the ester.
Polarity Moderately polarMore polarThe carboxylic acid group is significantly more polar than the methyl ester group. [3]
Solubility Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.Soluble in polar organic solvents like methanol and DMSO. Poorly soluble in nonpolar organic solvents. Solubility in water is pH-dependent; soluble in aqueous base.The increased polarity and hydrogen bonding capability of the carboxylic acid increases its affinity for polar solvents. Deprotonation in basic solutions forms a highly water-soluble carboxylate salt.
Acidity (pKa) Not acidicWeakly acidic (pKa ~4-5)The carboxylic acid proton is ionizable. The ester has no acidic protons. [4]
Hydrogen Bond Donors 1 (amide N-H)2 (amide N-H and carboxylic acid O-H)The carboxylic acid group provides an additional hydrogen bond donor.
Hydrogen Bond Acceptors 3 (amide C=O, ester C=O, and ether O)4 (amide C=O, carboxylic acid C=O, carboxylic acid O-H, and ether O)The carboxylic acid provides an additional hydrogen bond acceptor site.
Reactivity Susceptible to hydrolysis to the carboxylic acid under acidic or basic conditions. [5]Can be converted to the ester (esterification) or other carboxylic acid derivatives (e.g., acid chloride, amide).The ester is a derivative of the carboxylic acid and can be interconverted.

Experimental Protocols

Synthesis of 4-Methoxycarbonyl-2'-methoxybenzanilide

Materials:

  • 4-(Methoxycarbonyl)benzoyl chloride (1.0 eq)

  • 2-Methoxyaniline (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methoxyaniline and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-(methoxycarbonyl)benzoyl chloride in anhydrous DCM to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 4-Carboxy-2'-methoxybenzanilide (via Hydrolysis)

Materials:

  • 4-Methoxycarbonyl-2'-methoxybenzanilide (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-methoxycarbonyl-2'-methoxybenzanilide in a mixture of methanol and water in a round-bottom flask.

  • Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

The structural differences between the two analogs will be evident in their spectroscopic data.

Spectroscopic Data4-Methoxycarbonyl-2'-methoxybenzanilide (Ester)4-Carboxy-2'-methoxybenzanilide (Carboxylic Acid)
¹H NMR - Aromatic protons (multiple signals) - Amide N-H proton (singlet, ~8-10 ppm) - Methoxy protons (two singlets, ~3.8-4.0 ppm)- Aromatic protons (multiple signals) - Amide N-H proton (singlet, ~8-10 ppm) - Methoxy proton (singlet, ~3.8-4.0 ppm) - Carboxylic acid proton (broad singlet, >10 ppm)
¹³C NMR - Aromatic carbons - Amide carbonyl carbon (~165 ppm) - Ester carbonyl carbon (~166 ppm) - Methoxy carbons (~52 and ~56 ppm)- Aromatic carbons - Amide carbonyl carbon (~165 ppm) - Carboxylic acid carbonyl carbon (~167 ppm) - Methoxy carbon (~56 ppm)
IR Spectroscopy - N-H stretch (~3300 cm⁻¹) - C=O stretch (amide, ~1650 cm⁻¹) - C=O stretch (ester, ~1720 cm⁻¹) - C-O stretch (~1250 and 1100 cm⁻¹)- O-H stretch (broad, ~2500-3300 cm⁻¹) - N-H stretch (~3300 cm⁻¹) - C=O stretch (amide, ~1650 cm⁻¹) - C=O stretch (acid, ~1700 cm⁻¹) - C-O stretch (~1250 and 1100 cm⁻¹)

Implications for Drug Development

The choice between a methyl ester and a carboxylic acid at the 4-position can have a profound impact on the drug-like properties of a benzanilide derivative.

  • Solubility and Absorption: The carboxylic acid analog, with its higher polarity and pH-dependent solubility, may exhibit better aqueous solubility at physiological pH, which can be advantageous for oral absorption. Conversely, the less polar ester analog may have better membrane permeability. The ability of the carboxylic acid to form strong intermolecular hydrogen bonds can also impact its solid-state properties and dissolution rate. [6]* Target Binding: If the 4-position of the benzoyl ring is involved in binding to a biological target, the difference between a hydrogen bond accepting ester and a hydrogen bond donating/accepting carboxylic acid can be critical. The carboxylic acid can engage in ionic interactions when deprotonated, which is not possible for the ester.

  • Metabolism and Prodrug Strategy: The ester can act as a prodrug of the carboxylic acid. In vivo, esterases can hydrolyze the methyl ester to release the active carboxylic acid. This can be a deliberate strategy to improve the pharmacokinetic profile of a drug, for instance, to enhance absorption or prolong its duration of action.

Conclusion

The structural comparison of 4-methoxycarbonyl-2'-methoxybenzanilide and its 4-carboxy analog highlights how a single functional group modification can significantly alter the physicochemical properties and intermolecular interactions of a molecule. The carboxylic acid analog is more polar, capable of forming strong intermolecular hydrogen-bonded dimers, and exhibits pH-dependent solubility. The ester analog is less polar and can serve as a prodrug for the carboxylic acid. A thorough understanding of these differences, grounded in the principles of physical organic chemistry, is essential for the rational design of benzanilide-based drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Martínez-Martínez, F. J., Padilla-Martínez, I. I., et al. (1998). Three-center intramolecular hydrogen bonding in oxamide derivatives. NMR and X-ray diffraction study. Journal of the Chemical Society, Perkin Transactions 2, (2), 401-406.
  • Fiedler, M., et al. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2345.
  • Shultz, M. D. (2019). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 10(3), 333-339.
  • Saeed, A., et al. (2013). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678.
  • Doc Brown's Chemistry. (2026). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. Available from: [Link]

  • Zhu, H. L., et al. (2011). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o921.
  • Saeed, A., & Flörke, U. (2009). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1948.
  • Friscic, T., & Jones, W. (2012). Supplementary Material for: Mechanosynthesis of amides.
  • Zenodo. (2018).
  • Saeed, A., & Flörke, U. (2009). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide.
  • KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of amides and esters and complementary chemical space of anilines to phenols.
  • Pande, V., et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(12), 1225-1229.
  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • PrepChem.com. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide. Available from: [Link]

  • Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802.
  • BenchChem. (2025). side reactions of methyl (4-formylphenyl)
  • Saeed, A., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide.
  • Research and Reviews. (n.d.).
  • ChemSpider. (2010). Methyl ester hydrolysis.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Methoxycarbonyl-2'-methoxybenzanilide

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of laboratory reagents, particularly novel or specialized compounds like 4-Methoxycarbonyl-2'-methoxybenzanilide, is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this final experimental step with the same precision and care as your research itself.

Probable Hazard Profile: An Evidence-Based Assessment

The core benzanilide structure is generally considered to have low acute toxicity.[1][2] However, substituted benzaldehydes and anilides can exhibit irritant properties. For instance, compounds like 2-Methoxybenzaldehyde are known to cause skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, it is prudent to handle 4-Methoxycarbonyl-2'-methoxybenzanilide as a substance with the potential to be an irritant to the skin, eyes, and respiratory system. It should also be considered potentially harmful if swallowed or inhaled, and appropriate precautions should be taken to avoid environmental release.[3]

Table 1: Summary of Potential Hazards and Recommended Precautions

Potential Hazard Primary Route of Exposure Recommended Precautionary Measures
Skin IrritationDermal contactWear nitrile gloves and a lab coat.[2]
Eye IrritationEye contactWear safety glasses with side shields or goggles.[4]
Respiratory IrritationInhalation of dustHandle in a well-ventilated area or a chemical fume hood.[5]
Environmental HazardRelease to drains or soilDo not dispose of down the sink or in general waste.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Methoxycarbonyl-2'-methoxybenzanilide for disposal, ensure you are equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

  • Hand Protection: Wear nitrile gloves. Ensure they are inspected for any signs of degradation or puncture before use.[2]

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. For handling larger quantities or where there is a risk of splashing, safety goggles are recommended.[4]

  • Skin and Body Protection: A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection: When handling the solid compound outside of a chemical fume hood, a NIOSH-approved respirator may be necessary if dust generation is likely.[6]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment are paramount to prevent accidental reactions and ensure the waste is accepted by your institution's hazardous waste management provider.

Step 1: Identify the Waste Stream Solid 4-Methoxycarbonyl-2'-methoxybenzanilide and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) should be disposed of as solid chemical waste.

Step 2: Select the Appropriate Waste Container Use a designated, leak-proof, and sealable container for solid chemical waste. The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[5] Ensure the container is clearly labeled.

Step 3: Labeling the Waste Container The waste container must be labeled with a "Hazardous Waste" sticker. The label should clearly state the full chemical name: "4-Methoxycarbonyl-2'-methoxybenzanilide." Do not use abbreviations. It is also good practice to note the approximate quantity of waste in the container.

Disposal Protocol: A Step-by-Step Workflow

This protocol outlines the process for the collection and disposal of 4-Methoxycarbonyl-2'-methoxybenzanilide waste.

Workflow Diagram: Disposal of 4-Methoxycarbonyl-2'-methoxybenzanilide

G A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in a Ventilated Area (Chemical Fume Hood Recommended) A->B C Step 3: Place Solid Waste into a Labeled, Compatible Container B->C D Step 4: Securely Seal the Container C->D E Step 5: Store in a Designated Hazardous Waste Accumulation Area D->E F Step 6: Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F

Caption: Workflow for the safe disposal of solid 4-Methoxycarbonyl-2'-methoxybenzanilide.

Detailed Steps:

  • Preparation: Ensure you are wearing the correct PPE as detailed in Section 2. The disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

  • Containment: Carefully transfer the solid 4-Methoxycarbonyl-2'-methoxybenzanilide waste into the pre-labeled hazardous waste container. If dealing with residual amounts in a container, use a chemically compatible solvent to rinse the container, and dispose of the rinsate as liquid hazardous waste in a separate, appropriately labeled container.

  • Sealing: Once all the waste has been collected, securely seal the container lid.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials.[1]

  • Disposal Request: Follow your institution's procedures to arrange for the collection of the hazardous waste by a licensed disposal company.[2] Never dispose of this chemical down the drain or in the regular trash.[3]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For a small, manageable spill of solid material, and if you are trained to do so, you can proceed with cleanup. Ensure you are wearing the appropriate PPE.

  • Cleanup: Gently sweep up the solid material to avoid generating dust.[4] Place the spilled material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and paper towels. Dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety department, following their specific reporting protocols.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of careful handling, proper containment, and compliant disposal are integral to the scientific process.

References

  • Loba Chemie. (2025). BENZANILIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (2025). BENZANILIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2025). BENZANILIDE FOR SYNTHESIS Safety Data Sheet (Korean). Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Methoxycarbonyl-2'-methoxybenzanilide

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety Guide: Handling 4-Methoxycarbonyl-2'-methoxybenzanilide

This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxycarbonyl-2'-methoxybenzanilide. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are synthesized from an analysis of its core chemical structure—a benzanilide derivative—and data from closely related aromatic amides, esters, and ethers. This approach ensures a robust and cautious framework for laboratory professionals.

Hazard Analysis: A Structurally-Grounded Approach

To establish the necessary protective measures, we must first infer the potential hazards of 4-Methoxycarbonyl-2'-methoxybenzanilide by examining its constituent functional groups. The toxicological properties of this specific compound have not been thoroughly investigated[1][2]. Therefore, a conservative approach based on analogous structures is warranted.

  • Benzanilide Core: The base structure, benzanilide, is an aromatic amide. While not always classified as acutely toxic, related compounds can cause skin, eye, and respiratory irritation. Handling should focus on preventing inhalation of dust and direct contact with skin and eyes.[3]

  • Aromatic Ester & Ether Groups: The presence of methoxycarbonyl (ester) and methoxy (ether) groups necessitates caution. While these groups are common in pharmaceuticals, some organo-esters and aromatic compounds can be irritants or sensitizers.[4] Similar methoxy-substituted benzaldehydes and benzophenones are listed as causing skin and eye irritation.[5]

Given these factors, 4-Methoxycarbonyl-2'-methoxybenzanilide should be handled as a substance that is potentially harmful if inhaled, ingested, or brought into contact with skin and eyes.[6][7]

Personal Protective Equipment (PPE): Your Primary Defense

Engineering controls, such as a certified chemical fume hood, are the first line of defense and are mandatory for handling this compound in solid/powder form to prevent inhalation of dust.[1][5] The following PPE is required as a crucial secondary layer of protection.[8][9]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87 standards (US) or EN 166 (EU) are required at all times.[1][10] Standard safety glasses do not offer adequate protection from dusts or splashes as they do not form a seal around the eyes.[10]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or creating solutions where splashing is possible, a full-face shield should be worn over chemical splash goggles.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect against incidental spills and contact.[11]

  • Gloves: No single glove material protects against all chemicals.[11] For handling 4-Methoxycarbonyl-2'-methoxybenzanilide, nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance.[10][11] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[1]

The following table provides guidance on glove selection for tasks involving this compound and common laboratory solvents.

Glove MaterialRecommended UsePoor Resistance Against
Nitrile Excellent general-use glove. Recommended for handling the solid compound and for incidental contact with a wide variety of solvents, oils, some acids, and bases.[11]Ketones, some halogenated solvents.
Butyl Rubber Recommended for extended contact or when working with highly corrosive acids, ketones, and esters.[4][11]Aromatic and aliphatic hydrocarbons, gasoline.
Latex Acceptable for very dilute aqueous solutions; however, nitrile is preferred for chemical protection.[11]Organic solvents.
Respiratory Protection

All handling of the solid compound that may generate dust must be performed within a chemical fume hood. If a fume hood is unavailable or its performance is questionable, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) should be used to prevent inhalation.

Operational Workflow: From Receipt to Use

A systematic workflow minimizes risk and ensures procedural integrity. The following diagram outlines the critical steps for safely handling 4-Methoxycarbonyl-2'-methoxybenzanilide in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification is Current B Don Required PPE: - Lab Coat - Goggles - Nitrile Gloves A->B C Locate Emergency Equipment: - Eyewash Station - Safety Shower - Spill Kit B->C D Place Compound, Spatula, and Weigh Vessel on Balance C->D Begin Handling E Carefully Weigh Required Amount D->E F Close Primary Container Before Removing from Balance E->F G Transfer Weighed Compound to Reaction Vessel F->G H Wipe Down Spatula and Work Surface with Appropriate Solvent G->H Complete Task I Collect All Contaminated Waste in a Labeled Hazardous Waste Container H->I J Remove PPE Following Proper Procedure I->J K Wash Hands Thoroughly with Soap and Water J->K

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.